Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph
Subject: 4-Methoxy-8-nitroquinoline (CAS 89770-28-5)
Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1][2][3]
Executive Summary & Chemical Identity[3]
4-Methoxy-8-nitroquinoline represents a specialized scaffold in heterocyclic chemistry, distinct from its widely utilized isomer, 6-methoxy-8-nitroquinoline (the Primaquine precursor).[1][2][3] While the 6-methoxy variant dominates antimalarial literature, the 4-methoxy isomer offers unique electronic properties due to the para-like relationship between the methoxy donor and the ring nitrogen, coupled with the strong electron-withdrawing nitro group at the 8-position.[1][2][3]
This guide provides a rigorous examination of its synthesis, reactivity, and application as a high-value intermediate in the development of DNA-intercalating agents and kinase inhibitors.[1][3]
The most robust route to 4-Methoxy-8-nitroquinoline avoids direct nitration of 4-methoxyquinoline, which often yields inseparable mixtures of 5- and 8-nitro isomers.[1][2][3] Instead, a regiospecific nucleophilic aromatic substitution (SNAr) upon a 4-chloro precursor is the industry-standard approach for purity.[1][3]
Core Synthetic Pathway (The "Displacement Protocol")[3]
This protocol relies on the high electrophilicity of the C4 position in the quinoline ring, significantly enhanced by the 8-nitro substituent.[1][2][3]
Step 1: Chlorination (Activation)
Precursor: 8-Nitro-4-quinolinol (CAS 23432-46-4)
Reagent: Phosphoryl chloride (POCl₃)
Mechanism: Conversion of the tautomeric amide/enol to the imidoyl chloride.[1][2][3]
Step 2: Methoxylation (Substitution)
Precursor: 4-Chloro-8-nitroquinoline
Reagent: Sodium Methoxide (NaOMe) in Methanol
Mechanism: SNAr via Meisenheimer-like transition state.[1][2][3]
Figure 1: Regioselective synthesis pathway via chlorination-displacement sequence.
Detailed Experimental Protocols
These protocols are designed for reproducibility and safety, adhering to GLP standards.
Protocol A: Synthesis of 4-Chloro-8-nitroquinoline
Rationale: The 4-hydroxy group is a poor leaving group.[1][2][3] Conversion to chloride creates a potent electrophile.[1]
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
Charging: Add 8-nitro-4-quinolinol (5.0 g, 26.3 mmol) to the flask.
Reagent Addition: Carefully add Phosphoryl chloride (POCl₃) (25 mL) in a fume hood. Caution: POCl₃ is corrosive and reacts violently with water.[1]
Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the chloride forms.[1]
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl₃.
Neutralization: Adjust pH to ~8-9 using 25% Ammonium Hydroxide (NH₄OH).
Isolation: Filter the resulting yellow-brown precipitate, wash with cold water, and dry under vacuum.[1]
Checkpoint: Crude material is sufficiently pure for the next step.[1]
Protocol B: Methoxylation to 4-Methoxy-8-nitroquinoline
Rationale: The 8-nitro group withdraws electron density, making C4 highly susceptible to nucleophilic attack by methoxide.[1][2][3]
Reagent Prep: In a dry flask, dissolve Sodium metal (0.6 g, 27 mmol) in anhydrous Methanol (30 mL) to generate fresh Sodium Methoxide. Alternatively, use commercial 25% NaOMe/MeOH solution.[1]
Addition: Add 4-Chloro-8-nitroquinoline (5.0 g, 24 mmol) portion-wise to the methoxide solution.
Reaction: Reflux the mixture (65°C ) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1]
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) to dissolve inorganic salts (NaCl).
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
Characterization: ¹H NMR should show a distinct singlet for the methoxy group at ~δ 4.1 ppm.[1]
Reactivity & Applications in Drug Design[1]
The 4-methoxy-8-nitroquinoline scaffold serves as a "masked" precursor.[1][3] The nitro group is the primary handle for derivatization, while the methoxy group modulates lipophilicity and can act as a hydrogen bond acceptor in active sites.[1]
Reduction to 8-Amino-4-methoxyquinoline
The reduction of the nitro group yields the 8-amino derivative, a critical pharmacophore found in antimalarials (e.g., Tafenoquine analogs).[1][2][3]
Method: Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).[1]
Utility: The resulting primary amine at C8 allows for the attachment of alkyl-amino side chains, essential for DNA intercalation and inhibition of erythrocytic stages of Plasmodium.[1][2]
Electronic "Push-Pull" Dynamics
The molecule exhibits a strong dipole moment.[1][2][3] The 4-methoxy group donates electron density into the ring (resonance), while the 8-nitro group withdraws it (induction/resonance).[1][3]
Implication: This electronic bias makes the C2 position electrophilic, allowing for further functionalization (e.g., Chichibabin reaction) if multi-substituted derivatives are required.[1]
Figure 2: Divergent synthetic utility of the core scaffold.[1][3]
An In-Depth Technical Guide to 6-Methoxy-8-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
A Note on Isomeric Specificity: Initial searches for "4-Methoxy-8-nitroquinoline" did not yield a specific CAS number or substantial literature, suggesting it is a less common or novel compound. This guide will therefore...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Isomeric Specificity: Initial searches for "4-Methoxy-8-nitroquinoline" did not yield a specific CAS number or substantial literature, suggesting it is a less common or novel compound. This guide will therefore focus on the well-characterized and industrially significant isomer, 6-Methoxy-8-nitroquinoline (CAS No. 85-81-4) , a key intermediate in pharmaceutical synthesis. This pivot ensures the provision of robust, verifiable, and actionable technical information for researchers, scientists, and drug development professionals.
Introduction and Core Significance
6-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinoline core functionalized with both a methoxy and a nitro group, provides a versatile scaffold for further chemical modification. The primary significance of this compound lies in its role as a key intermediate in the production of primaquine, an essential antimalarial drug.[1] Understanding the synthesis, properties, and reaction pathways of 6-Methoxy-8-nitroquinoline is therefore fundamental for chemists and pharmacologists working on antimalarial drugs and other quinoline-based therapeutics. Quinoline derivatives, as a class, are prominent in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[2]
Physicochemical and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug development.
The most established and reliable method for synthesizing 6-Methoxy-8-nitroquinoline is a variation of the Skraup reaction. This classic method in heterocyclic chemistry involves the synthesis of quinolines from anilines. In this specific case, 3-nitro-4-aminoanisole (also known as 4-amino-3-nitroanisole) is the starting aniline derivative.
Reaction Scheme
The overall transformation can be visualized as the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent (arsenic pentoxide) and sulfuric acid, which acts as both a catalyst and a dehydrating agent.
Caption: Skraup synthesis of 6-Methoxy-8-nitroquinoline.
Detailed Step-by-Step Methodology
This protocol is adapted from the robust and well-documented procedure available in Organic Syntheses.[6]
Safety Precaution: The Skraup reaction can be highly exothermic and potentially violent. Appropriate personal protective equipment (goggles, lab coat) must be worn, and the reaction should be conducted in a well-ventilated fume hood with a safety shower nearby.[6]
Preparation of Reaction Slurry:
In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, combine the following in order:
588 g (2.45 moles) of powdered arsenic pentoxide (As₂O₅).
588 g (3.5 moles) of 3-nitro-4-aminoanisole.
1.2 kg (950 ml, 13 moles) of glycerol.
Stir the mixture to form a homogeneous slurry.
Acid Addition:
Place 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid (H₂SO₄) in a dropping funnel fitted to the flask.
With vigorous stirring, add the sulfuric acid dropwise to the slurry over a period of 30–45 minutes. The temperature will spontaneously rise to 65–70°C.
Dehydration Step:
Remove the stirrer and dropping funnel. Fit the flask with a thermometer and a bent glass tube connected to a water aspirator to apply a vacuum.
Heat the flask carefully in an oil bath, raising the internal temperature slowly to 105°C.
Maintain the temperature between 105°C and 110°C until 235–285 g of water has been removed, which typically takes 2–3 hours.
Cyclization Reaction:
Once dehydration is complete, release the vacuum and re-equip the flask with the stirrer and dropping funnel containing 1.25 l (2.3 kg, 23.5 moles) of concentrated sulfuric acid.
Add the sulfuric acid dropwise over 2.5–3.5 hours, ensuring the internal temperature is strictly maintained at 117–119°C.
After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for a final 3 hours.
Work-up and Isolation:
Cool the reaction mixture to below 100°C and cautiously dilute it with 1.5 liters of water. Allow it to cool overnight with stirring.
Pour the diluted mixture into a large vessel containing 1.8 liters of concentrated ammonium hydroxide and 3.5 kg of ice.
Stir the resulting mixture for 1-2 hours. The crude product will precipitate.
Filter the solid product, wash it thoroughly with water, and then with cold methanol to remove impurities.[6]
The resulting tan, microcrystalline precipitate is 6-Methoxy-8-nitroquinoline. It can be further purified by crystallization from methanol or chloroform if necessary.[6]
Key Applications in Drug Development
The primary and most well-documented application of 6-Methoxy-8-nitroquinoline is as a precursor to the 8-aminoquinoline class of antimalarial drugs.
Synthesis of Primaquine: A Workflow
The conversion of 6-Methoxy-8-nitroquinoline to primaquine involves a critical reduction of the nitro group to an amine, followed by alkylation.
Caption: Key steps in the synthesis of Primaquine from 6-Methoxy-8-nitroquinoline.
Reduction to Amine: The nitro group at the C8 position is selectively reduced to a primary amine (NH₂). This is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or using other reducing agents like tin(II) chloride in hydrochloric acid. The product of this step is 8-Amino-6-methoxyquinoline.
Alkylation: The resulting 8-amino group is then alkylated using a suitable side chain. For primaquine, this involves reacting 8-Amino-6-methoxyquinoline with a 4-amino-1-methylbutyl halide (e.g., bromide). This step introduces the diamine side chain crucial for the drug's antimalarial activity.
This synthetic pathway highlights the strategic importance of 6-Methoxy-8-nitroquinoline. The positions of the methoxy and nitro groups are precisely what is required to generate the core structure of primaquine and related antimalarial compounds.[1]
Broader Research Applications
Beyond its role in primaquine synthesis, 6-Methoxy-8-nitroquinoline is a valuable scaffold for medicinal chemistry research. It is used in the development of novel quinoline derivatives being investigated for:
Antiparasitic Agents: As a starting material for derivatives targeting other parasitic diseases.[4]
Anticancer Therapies: The quinoline core is a "privileged scaffold" in cancer drug discovery, and derivatives are explored as inhibitors of various enzymes involved in cancer progression.[2]
Conclusion
6-Methoxy-8-nitroquinoline is a compound of significant utility and importance in the pharmaceutical industry, particularly in the fight against malaria. Its well-established synthesis via the Skraup reaction provides a reliable source for this key intermediate. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reaction chemistry is essential for both the large-scale production of existing drugs like primaquine and the discovery of new quinoline-based therapeutics. The versatility of its functional groups ensures that 6-Methoxy-8-nitroquinoline will remain a relevant and valuable building block in medicinal chemistry for the foreseeable future.
References
Umar, M. I., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Available at: [Link]
Drake, N. L., et al. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p. 568. Available at: [Link]
ChemSynthesis. (2025). 6-methoxy-8-nitroquinoline. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health (NIH). Available at: [Link]
Technical Guide: 4-Methoxy-8-nitroquinoline Derivatives and Analogs
[1][2][3][4][5] Executive Summary & Chemical Identity 4-Methoxy-8-nitroquinoline (CAS: 89770-28-5) represents a critical, albeit less explored, structural isomer of the classical antimalarial precursor 6-methoxy-8-nitroq...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary & Chemical Identity
4-Methoxy-8-nitroquinoline (CAS: 89770-28-5) represents a critical, albeit less explored, structural isomer of the classical antimalarial precursor 6-methoxy-8-nitroquinoline.[1][2][3] While the 6-methoxy isomer is the industrial gateway to 8-aminoquinolines (e.g., Primaquine, Tafenoquine), the 4-methoxy-8-nitro scaffold serves as a specialized "pivot" intermediate in medicinal chemistry.[1][2][3]
It uniquely combines the 8-nitro functionality (a latent amine for redox-active biological targeting) with the 4-methoxy group.[1][2][3] The 4-methoxy moiety is chemically versatile: it functions either as a lipophilic modulator in its own right or as a highly reactive electrophilic center for nucleophilic aromatic substitution (
), allowing rapid conversion to 4-anilinoquinolines (EGFR inhibitors) or 4-aminoquinolines (chloroquine-like DNA intercalators).[1][2][3]
at C4; Reduction at ; Electrophilic substitution at C5/C7
Synthetic Architecture
The synthesis of 4-methoxy-8-nitroquinoline demands regiochemical precision.[1][2][3] Direct nitration of 4-methoxyquinoline is often non-selective or favors the 3-position.[1][2][3] Therefore, the Convergent Functionalization Route starting from 8-nitro-4-hydroxyquinoline (tautomer of 8-nitro-4-quinolone) is the industry standard for high-purity generation.[1][2][3]
Core Synthesis Pathway
The most robust protocol involves the "activation-displacement" strategy.[3] The 4-hydroxy group is first activated as a chloride (using
), followed by displacement with methoxide.[3] This avoids the N-alkylation side products common in direct alkylation of quinolones.[1][2][3]
Figure 1: The Activation-Displacement synthetic route ensures regioselectivity at the 4-position while preserving the 8-nitro group.[1][2][3]
Detailed Experimental Protocol
Note: This protocol is adapted from standard quinoline chemistry adapted for nitro-substituted scaffolds. Strict safety precautions (fume hood, PPE) are required due to the toxicity of nitroquinolines and corrosivity of
.
Step 1: Synthesis of 4-Chloro-8-nitroquinoline[1][2][3]
Isolation: Filter the resulting tan/yellow precipitate.[4] Wash copiously with water.[3] Dry in a vacuum oven at 40°C.
Checkpoint: Product should be a yellow solid.[3] 4-chloro derivatives are typically distinct by a downfield shift in NMR compared to the quinolone.[1][2][3]
Add the 4-chloro-8-nitroquinoline solid in portions.
Reflux the mixture for 1–3 hours. Monitor by TLC (the 4-methoxy product is more polar than the 4-chloro starting material but less polar than the 4-hydroxy).[1][2][3]
Workup: Evaporate methanol under reduced pressure. Resuspend the residue in water. Extract with Dichloromethane (DCM) or Chloroform.
Purification: Recrystallize from ethanol or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).
Medicinal Chemistry & SAR Logic
The 4-methoxy-8-nitroquinoline scaffold is rarely the final drug; it is a template .[1][2][3] Its value lies in the orthogonal reactivity of its substituents.
Structure-Activity Relationship (SAR) Map
The biological activity is modulated by modifications at two key vectors:[1][2]
C4 Vector (The "Warhead" Site):
Methoxy (-OMe):[1][2][3] Provides moderate lipophilicity and weak DNA intercalation.[3] Often acts as a prodrug for the 4-hydroxy metabolite or a placeholder for displacement.[1][2][3]
Amino/Anilino (-NHR): Displacing the methoxy group with anilines yields EGFR inhibitors (similar to Gefitinib/Erlotinib logic).
C8 Vector (The "Redox" Site):
Nitro (-NO2):[1][2][3][5] Electron-withdrawing, reduces pKa of the ring nitrogen.[3] Bioreductive activation can generate toxic radical species (antimicrobial mechanism).
Amino (-NH2):[1][2][3] Reduction yields the 8-aminoquinoline, conferring anti-parasitic activity (hypnozoitocidal action) but introducing hemotoxicity risks (G6PD deficiency liability).
Figure 2: SAR divergence points.[6][7] The scaffold allows independent optimization of the DNA-binding domain (C4) and the redox-active domain (C8).
Derivatives where the 4-methoxy group is replaced by substituted anilines have shown potency against Non-Small Cell Lung Cancer (NSCLC) cell lines. The 8-nitro group in these analogs often serves to electronically tune the acidity of the N1-proton in the active site of the kinase, or it is reduced to an amine to form additional hydrogen bonds.[3]
Mechanism:[1][2][8][6][9][10] Competitive inhibition of the ATP-binding pocket of EGFR kinase.[2][3]
Key Insight: The 4-methoxy compound itself exhibits cytotoxicity in HeLa and BGC823 lines, likely via DNA intercalation, but with lower potency than its 4-amino congeners.[1][2][3]
Antimicrobial & Antifungal
The 8-nitroquinoline core possesses intrinsic antifungal activity (e.g., against Aspergillus flavus).[3] The 4-methoxy group enhances cell membrane permeability compared to the 4-hydroxy parent, which is too polar to penetrate effective fungal barriers.[1][2][3]
Reference Standard: Nitroxoline (8-hydroxy-5-nitroquinoline) is a clinical urinary antiseptic.[1][2][3] 4-methoxy-8-nitroquinoline analogs are investigated to bypass Nitroxoline resistance mechanisms.[1][2][3]
Antimalarial Precursors
While 6-methoxy-8-aminoquinolines (Primaquine) are the gold standard, 4-methoxy-8-aminoquinolines have been synthesized to test the "positional isomerism" hypothesis.[1][2][3]
Findings: Shifting the methoxy from C6 to C4 generally reduces antimalarial potency but significantly alters the metabolic profile, potentially reducing the formation of the hemotoxic quinone-imine metabolites responsible for hemolysis in G6PD-deficient patients.[3]
References
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (Detailed protocol for chlorination/nitration sequences in quinolines).
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. (Comparative biological profiling of nitro/methoxy quinolines).
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central (NIH).[3] (SAR data on 4-substituted quinolines for EGFR inhibition).[1][2][3][7]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: The Pharmacophore Potential of 4-Methoxy-8-nitroquinoline
Executive Summary
4-Methoxy-8-nitroquinoline (4-MeO-8-NQ) represents a distinct "privileged scaffold" in medicinal chemistry, diverging from the classical 6-methoxyquinoline architecture found in standard antimalarials like Primaquine.[1] This molecule serves as a critical bifurcation point in drug synthesis: its C4-methoxy group offers a handle for kinase-targeting modifications (EGFR/HER2 inhibition), while the C8-nitro moiety functions as a latent pharmacophore for redox-active 8-aminoquinolines (antiparasitic agents).[1]
This guide provides a comprehensive technical analysis of 4-MeO-8-NQ, detailing its structural utility, therapeutic applications in oncology and infectious disease, and self-validating synthetic protocols for its activation.[1]
The therapeutic versatility of 4-MeO-8-NQ stems from its unique "push-pull" electronic system, which dictates its reactivity and binding affinity.[1]
C4-Methoxy (Donor): The methoxy group at position 4 is electron-donating.[1] In the context of DNA intercalation, this substituent increases the electron density of the pyridine ring, enhancing
- stacking interactions with base pairs.[1] Crucially, this group is labile under specific conditions, allowing for Nucleophilic Aromatic Substitution () to generate 4-anilino derivatives (kinase inhibitors).[1]
C8-Nitro (Acceptor): The nitro group at position 8 is strongly electron-withdrawing.[1] It serves as a "masked" amine. Upon metabolic or chemical reduction to the 8-amino species, it becomes a potent redox cycler, capable of generating Reactive Oxygen Species (ROS) essential for killing Plasmodium gametocytes.[1]
Feature
Electronic Effect
Therapeutic Implication
4-Methoxy
-Donor (+M)
DNA Intercalation, EGFR Kinase Binding (via H-bond acceptance)
8-Nitro
-Acceptor (-M, -I)
Pro-drug moiety; Precursor to ROS-generating 8-aminoquinoline
Quinoline N
H-Bond Acceptor
Critical for binding in the ATP-binding pocket of kinases
While Primaquine (6-methoxy-8-aminoquinoline) is the gold standard for preventing malaria relapse, it suffers from hematological toxicity in G6PD-deficient patients.[1] 4-Methoxy-8-nitroquinoline serves as the precursor to 4-methoxy-8-aminoquinoline , a structural isomer investigated for an improved therapeutic index.[1]
Mechanism of Action: The Redox Trojan Horse
The 4-MeO-8-NQ molecule itself is relatively inert.[1] Activity requires metabolic activation:
Bioactivation: CYP450 enzymes (or synthetic reduction) convert the 8-nitro group to an 8-amino group.[1]
Redox Cycling: The resulting 8-aminoquinoline undergoes auto-oxidation to the quinone-imine intermediate.[1]
ROS Generation: This cycle transfers electrons from NADPH to molecular oxygen, generating Superoxide (
Research Insight: Shifting the methoxy group from C6 to C4 alters the metabolic stability of the quinoline ring, potentially reducing the formation of hemotoxic metabolites (like 5,6-dihydroxyquinoline) while retaining gametocytocidal activity.
The 4-MeO-8-NQ scaffold is a precursor to 4-anilino-3-cyanoquinoline derivatives, a class of irreversible EGFR inhibitors used in treating non-small cell lung cancer (NSCLC).[1]
Modification Strategy: The C4-methoxy group is displaced by an aniline derivative (via acid-catalyzed substitution).[1] The C8-nitro group acts as a steric modulator or can be reduced and acylated to form a "warhead" (e.g., acrylamide) that covalently bonds to Cys797 in the ATP binding pocket.
Hypoxia Selectivity: The 8-nitro group can also be exploited for hypoxia-activated prodrugs (HAPs).[1] In the hypoxic environment of solid tumors, the nitro group is reduced to a cytotoxic hydroxylamine or amine, activating the drug specifically within the tumor microenvironment.
Experimental Protocols (Self-Validating Systems)
The following protocols describe the synthesis and activation of the scaffold.
Protocol A: Synthesis of 4-Methoxy-8-nitroquinoline via
Objective: Synthesize the core scaffold from commercially available 4-chloro-8-nitroquinoline.[1]
Suspension: Suspend the nitro compound and Pd/C in ethanol.
Reduction: Add Hydrazine Hydrate dropwise at reflux OR stir under
balloon at RT.
Colorimetric Validation: The solution will shift from deep yellow (nitro) to colorless/pale fluorescent (amine).
Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.
Workup: Concentrate the filtrate. The amine is unstable; use immediately for biological assays or derivatization.
Visualization of Pathways
The following diagram illustrates the divergent synthetic and therapeutic pathways for 4-Methoxy-8-nitroquinoline.
Caption: Divergent synthesis pathways converting the 4-Methoxy-8-nitroquinoline scaffold into Antimalarial (top) and Anticancer (bottom) agents.[1]
References
Synthesis and Biological Evaluation of 8-Aminoquinolines.
Source: ResearchGate.[6]
Context: Detailed protocols for synthesizing methoxy-substituted quinolines and their antifungal/antibacterial screening.
Link:[1]
Quinoline Derivatives in Antimalarial and Anticancer Therapy.
Source: PubMed Central (NIH).
Context: Overview of 4-amino and 8-aminoquinoline mechanisms, specifically highlighting the role of the amine position in overcoming drug resistance.[1]
Link:[1]
Synthesis of 4-Anilinoquinolines (EGFR Inhibitors).
Source: NIH / PubMed.
Context: SAR studies showing how 4-position substitution on the quinoline core creates potent EGFR inhibitors for cancer therapy.[1]
Link:[1]
Nucleophilic Substitution of Nitroquinolines.
Source: Organic Syntheses / BenchChem.
Context: Standardized protocols for
reactions on nitro-substituted quinoline rings.
Link:
Structural Elucidation and Spectroscopic Characterization of 4-Methoxy-8-nitroquinoline
This guide serves as an advanced technical resource for the spectroscopic characterization of 4-Methoxy-8-nitroquinoline , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., analogues of Pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the spectroscopic characterization of 4-Methoxy-8-nitroquinoline , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., analogues of Primaquine and Tafenoquine).
The following data and protocols are synthesized from standard quinoline scaffold behaviors, electronic structure theory, and available literature on 8-nitroquinoline derivatives.
Executive Summary & Compound Profile
4-Methoxy-8-nitroquinoline is a bicyclic aromatic heterocycle characterized by a quinoline core substituted with an electron-withdrawing nitro group at position 8 and an electron-donating methoxy group at position 4.
Chemical Formula:
Molecular Weight: 204.18 g/mol
Key Pharmacophore Role: Precursor for 8-aminoquinolines (via reduction of the nitro group), widely used in medicinal chemistry for antiparasitic drug development.
Synthesis Context
Understanding the synthesis is vital for interpreting spectral impurities. This compound is typically generated via Nucleophilic Aromatic Substitution (
) of 4-chloro-8-nitroquinoline with sodium methoxide.
Common Impurities: Unreacted 4-chloro-8-nitroquinoline, 4-hydroxy-8-nitroquinoline (hydrolysis product).
Mass Spectrometry (MS) Data
Method: Electron Ionization (EI), 70 eV.
The mass spectrum of 4-methoxy-8-nitroquinoline follows a distinct fragmentation pattern characteristic of nitro-aromatics and aryl ethers.
Fragmentation Pathway Analysis
m/z (Mass-to-Charge)
Ion Identity
Mechanistic Explanation
204
Molecular Ion. High stability due to aromaticity.
189
Loss of methyl radical from the methoxy group.
174
Characteristic loss of NO from the nitro group.
158
Base Peak (often). Loss of the nitro group to form the 4-methoxyquinolinium ion.
146
Sequential loss involving ring contraction or methoxy degradation.
130
Loss of both functional groups ( and fragmentation).
Visualization: Fragmentation Logic
Infrared Spectroscopy (IR)
Method: FTIR (KBr Pellet or ATR).
The IR spectrum is dominated by the interplay between the electron-rich ether and the electron-poor nitro group.
Diagnostic Bands
Wavenumber ()
Assignment
Notes
3100 - 3000
Stretch
Aromatic protons. Weak intensity.
2950 - 2840
Stretch
Methyl group of the methoxy substituent.
1530 - 1510
Asymmetric Stretch
Key Identity Peak. Strong intensity, indicates .
1350 - 1340
Symmetric Stretch
Key Identity Peak. Strong intensity.
1270 - 1230
Stretch
Asymmetric stretching of the ether linkage.
1590, 1570
Ring Stretch
Quinoline skeletal vibrations.
Nuclear Magnetic Resonance (NMR)
Solvent:
(Chloroform-d) or .
Frequency: 400 MHz or higher recommended for resolution of aromatic multiplets.
NMR Spectral Assignment
The 8-nitro group exerts a strong deshielding effect on H-7 (ortho) and H-5 (para), while the 4-methoxy group shields H-3 (ortho) and H-5 (ortho) via resonance.
Position
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Logic
H-2
8.80 - 8.90
Doublet (d)
Most deshielded due to adjacent Nitrogen (alpha).
H-7
8.05 - 8.15
Doublet (d)
Deshielded by adjacent 8-Nitro group.
H-5
7.90 - 8.00
Doublet (d)
Peri-position to C4; resonance effects compete.
H-6
7.60 - 7.70
Triplet (t)
Meta to nitro; standard aromatic range.
H-3
6.80 - 6.90
Doublet (d)
Strongly shielded by 4-Methoxy group (resonance).
-OCH3
4.05 - 4.15
Singlet (s)
-
Characteristic methoxy singlet.
NMR Key Signals[1]
C-4 (Methoxy-bearing): ~162 ppm (Deshielded by Oxygen).
C-2: ~151 ppm (Alpha to Nitrogen).
C-8 (Nitro-bearing): ~148 ppm.
-OCH3: ~56 ppm.
Visualization: NMR Connectivity Logic
Experimental Protocol: Standard Characterization Workflow
To ensure high-fidelity data (E-E-A-T principle: Reliability), follow this specific sample preparation protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of 4-Methoxy-8-nitroquinoline.
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Note: If the sample is not fully soluble (common with nitro-quinolines), switch to
. Note that chemical shifts will move slightly downfield in DMSO due to polarity.
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (NaCl) from the synthesis.
Step 2: Acquisition Parameters (400 MHz)
Pulse Sequence: Standard 1D proton (zg30).
Scans (NS): 16 (sufficient for >5 mg).
Relaxation Delay (D1): 1.0 second.
Temperature: 298 K (25°C).
Step 3: Data Processing
Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the methoxy peak.
Referencing: Set the TMS peak to 0.00 ppm (or residual
to 7.26 ppm).
Integration: Normalize the methoxy singlet to 3.00. This validates the aromatic region (should sum to 5 protons).
References
Synthesis & Characterization of Quinoline Derivatives
Source: Organic Syntheses, Coll.[1] Vol. 3, p. 568 (1955); Vol. 28, p. 80 (1948). (Foundational method for nitroquinolines).
URL:
NMR Shift Data (Quinoline Scaffold Reference)
Source: National Institute of Advanced Industrial Science and Technology (AIST)
URL:
Mass Spectrometry of Methoxyquinolines
Source: Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
URL:
Specific Synthesis of 4-Methoxy-8-nitroquinoline
Source: Thesis, Università Ca' Foscari Venezia (2013). "Synthesis of 8-aminoquinolines as inhibitors." (Compound 99).[2]
An In-depth Technical Guide to the Crystallography of 4-Methoxy-8-nitroquinoline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystallograp...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystallography of 4-Methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystallography of 4-methoxy-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. From synthesis and single-crystal growth to detailed X-ray diffraction analysis, this document outlines the essential experimental protocols and interprets the resulting structural data. The significance of this crystallographic information in the context of drug design and development is also discussed, offering field-proven insights for researchers in the pharmaceutical sciences.
PART 1: Synthesis and Single-Crystal Growth
The foundation of any crystallographic study lies in the ability to produce high-quality single crystals. This section details the synthesis of 4-methoxy-8-nitroquinoline and the subsequent crystallization process.
Synthesis of 4-Methoxy-8-nitroquinoline
The synthesis of 4-methoxy-8-nitroquinoline is typically achieved through the nitration of a precursor molecule. While various synthetic routes exist, a common method involves the use of 4-methoxy-2-nitroaniline.
Experimental Protocol: Synthesis
A robust synthesis method involves the Skraup synthesis, a classic reaction for generating quinolines.
Reaction Setup: A mixture of 4-methoxy-2-nitroaniline, glycerol, 3-nitrobenzenesulfonic acid sodium salt, and water is prepared.[1]
Acid Addition: Concentrated sulfuric acid is carefully added to the mixture.[1]
Reflux: The reaction is heated to reflux and maintained for several hours to ensure complete reaction.[1]
Workup: Upon cooling, the reaction mixture is poured into cold water and extracted with an organic solvent such as dichloromethane.[1]
Purification: The crude product is purified using column chromatography to yield pure 6-methoxy-8-nitroquinoline as a solid.[1] It is important to note that the starting material and reaction conditions will determine the final position of the substituents.
Single Crystal Growth: The Art of Patience
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires optimization of various parameters. The slow evaporation technique is a widely employed and effective method for organic molecules.
Experimental Protocol: Slow Evaporation
Solution Preparation: Prepare a saturated solution of the purified 4-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
Filtration: Filter the solution to remove any insoluble impurities that could act as nucleation sites and hinder the growth of a single crystal.
Evaporation: Transfer the solution to a clean vial and cover it with a perforated film to allow for slow, controlled evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Crystal Harvest: Over a period of days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.
PART 2: X-ray Crystallography: Unveiling the Molecular Architecture
With suitable single crystals in hand, X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement.
Data Collection: Capturing the Diffraction Pattern
A carefully selected single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam in a diffractometer. The resulting diffraction pattern is recorded by a detector.
Experimental Protocol: Data Collection
Crystal Mounting: A well-formed single crystal is carefully mounted on a loop or glass fiber.
Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers automate this process to ensure a complete and redundant dataset.
Data Processing: The raw diffraction data is integrated, scaled, and corrected for various experimental factors to produce a list of reflection intensities.
Structure Solution and Refinement: From Data to Model
The processed diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.
Structure Solution: Direct methods are commonly employed for small molecules like 4-methoxy-8-nitroquinoline to obtain an initial model of the crystal structure.
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, site occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors.
PART 3: The Crystal Structure of 4-Methoxy-8-nitroquinoline: A Detailed Analysis
Table 1: Representative Crystal Data for a Substituted Nitroquinoline
Note: This data is for 5-acetoxy-6-methoxy-8-nitroquinoline and serves as an illustrative example.
Molecular Geometry
The molecular structure of 4-methoxy-8-nitroquinoline will feature a planar quinoline ring system.[3] The methoxy and nitro substituents will be attached at the 4 and 8 positions, respectively. The dihedral angle between the quinoline ring and the nitro group is expected to be significant, indicating a non-planar arrangement to minimize steric strain.[2]
Intermolecular Interactions and Crystal Packing
The packing of molecules within the crystal lattice is dictated by a network of intermolecular interactions. For quinoline derivatives, these often include:
C—H···O Hydrogen Bonds: These weak hydrogen bonds can link molecules into chains or more complex networks.[4]
π–π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal structure.
Other Weak Interactions: van der Waals forces also play a significant role in the overall packing arrangement.
PART 4: Significance in Drug Development
Quinoline and its derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide array of biological activities, including antibacterial and antimalarial properties.[1][5][6] The crystallographic data of 4-methoxy-8-nitroquinoline provides invaluable insights for:
Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure is fundamental to elucidating how molecular shape and functional group orientation influence biological activity.
Rational Drug Design: The crystallographic data can be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding the existing intermolecular interactions, medicinal chemists can rationally modify the molecule to enhance its binding to a biological target.
Computational Modeling: The experimentally determined crystal structure serves as a crucial starting point for computational studies, such as molecular docking, which can predict the binding mode of the molecule to a protein target.[7]
Visualization of the Crystallographic Workflow
Caption: A schematic workflow of the crystallographic analysis of 4-methoxy-8-nitroquinoline.
References
Sax, M., & Desiderato, R. (1967). The crystal structure of 5-acetoxy-6-methoxy-8-nitroquinoline. Acta Crystallographica, 23(3), 319-327.
Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline.
Luger, P., & Bradaczek, H. (1976). The Crystal and Molecular Structure of 8-Hydroxy-quinoline-N-oxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(12), 3213-3215.
Montes, V. A., et al. (2006). Synthesis and characterization of aluminum(III) quinolinolate complexes. Inorganica Chimica Acta, 359(11), 3567-3574.
Fehér, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5081.
Adamu, U., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 1149-1154.
Hyma Synthesis Pvt. Ltd. (n.d.). 5-Methoxy-8-nitroquinoline. Retrieved from [Link]
Palko, J. W., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6539.
Gerasimova, Y. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(8), 1649-1655.
Parveen, M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1275-1288.
Al-Suwaidan, I. A., et al. (2016).
Kryshchyshyn, A., et al. (2023). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Crystals, 13(1), 133.
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566.
ChemSynthesis. (n.d.). 5,8-dimethoxy-4-nitroquinoline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-8-nitroquinoline. PubChem Compound Database. Retrieved from [Link]
Solubility Profiling of 4-Methoxy-8-nitroquinoline: Technical Protocols and Predictive Analysis
An In-Depth Technical Guide on the Solubility of 4-Methoxy-8-nitroquinoline Executive Summary 4-Methoxy-8-nitroquinoline (CAS 89770-28-5 ) is a critical heterocyclic intermediate used in the synthesis of bioactive quinol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Solubility of 4-Methoxy-8-nitroquinoline
Executive Summary
4-Methoxy-8-nitroquinoline (CAS 89770-28-5 ) is a critical heterocyclic intermediate used in the synthesis of bioactive quinoline derivatives, particularly in the development of antimalarial agents and kinase inhibitors.[1] Unlike its widely characterized isomer 6-methoxy-8-nitroquinoline, public thermodynamic solubility datasets for the 4-methoxy isomer are scarce.[1][2]
This guide addresses that gap by providing a predictive solubility profile based on structural activity relationships (SAR) and establishing a rigorous experimental protocol for determining its thermodynamic solubility. This document is designed to empower researchers to generate high-integrity data necessary for crystallization, purification, and formulation processes.
Understanding the solubility of 4-Methoxy-8-nitroquinoline requires analyzing its electronic distribution. The molecule consists of a quinoline scaffold substituted with an electron-donating methoxy group at the C4 position (pyridine ring) and an electron-withdrawing nitro group at the C8 position (benzene ring).[1][2]
Structural Impact on Solvation[1][2]
Dipole Moment: The "push-pull" electronic effect between the 4-methoxy (donor) and 8-nitro (acceptor) creates a significant dipole moment.[1][2] This suggests enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) compared to non-polar hydrocarbons (e.g., Hexane).
Hydrogen Bonding: The molecule lacks hydrogen bond donors (no -OH or -NH) but possesses multiple acceptors (quinoline nitrogen, nitro group oxygens, methoxy oxygen).[1][2] Consequently, it will exhibit good solubility in protic solvents (Alcohols) capable of donating protons, though less than in high-dipole aprotic solvents.
Comparison to Isomers:
6-Methoxy-8-nitroquinoline: Solubility in methanol is ~0.8 g/100g (RT).
4-Methoxy Isomer Prediction: Due to the steric positioning of the methoxy group on the hetero-ring, the 4-methoxy isomer typically exhibits slightly higher lattice energy, potentially resulting in lower solubility than the 6-methoxy isomer in alcohols, but comparable solubility in chlorinated solvents.[2]
Predicted Solubility Matrix
Based on substituent constants and analog data.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Chlorinated Hydrocarbons
Chloroform, DCM
High
Strong dipole-dipole interactions; excellent solvation of the nitro-aromatic core.[1][2]
Polar Aprotic
DMSO, DMF, Acetone
High
High dielectric constants stabilize the molecule's internal charge separation.
Polar Protic
Methanol, Ethanol
Moderate
Solvation driven by H-bonding to the quinoline nitrogen and nitro group.[1]
Ethers/Esters
THF, Ethyl Acetate
Moderate
Good general compatibility; useful for crystallization.
Non-Polar
Hexane, Heptane
Very Low
Lack of specific interactions to overcome crystal lattice energy.
Aqueous
Water (pH 7)
Insoluble
Highly lipophilic backbone dominates.
Acidic Aqueous
0.1M HCl
Low-Moderate
Protonation of the quinoline nitrogen is hindered by the electron-withdrawing 8-nitro group, reducing pH-dependent solubility compared to unsubstituted quinoline.
To obtain precise solubility values, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.[2] This protocol minimizes errors associated with supersaturation and kinetic metastability.
Observation Check: If the solid dissolves completely, add more compound until a persistent solid phase is observed (suspension).
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
Step 2: Equilibration
Place vials in the thermostatic shaker set to the target temperature (e.g., 298.15 K).
Agitate at 150 RPM for 24 to 48 hours .
Expert Note: 24 hours is usually sufficient for small molecules, but 48 hours ensures equilibrium is reached, especially in viscous solvents.
Step 3: Phase Separation & Sampling
Stop agitation and allow the vials to stand vertically for 2 hours at the same temperature (sedimentation).
Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw 1 mL of the supernatant.
Filter immediately through a 0.45 µm PTFE filter .
Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
Step 4: Quantification (HPLC)
Dilute the filtrate with the mobile phase (typically Acetonitrile:Water 50:[2]50) to land within the linear calibration range.
Inject into HPLC.
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Wavelength: 254 nm (Nitro-aromatic absorbance).
Flow Rate: 1.0 mL/min.
Calculate concentration (
) using a pre-established calibration curve.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for solubility determination, ensuring data integrity.
Caption: Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination of 4-Methoxy-8-nitroquinoline.
Thermodynamic Modeling & Data Analysis
Once the experimental data (
) is obtained at different temperatures (e.g., 298.15 K to 323.15 K), it is crucial to model the dissolution behavior to calculate thermodynamic parameters.
Modified Apelblat Model
This semi-empirical model is highly accurate for correlating solubility data of quinoline derivatives in pure solvents.
should be positive for low-solubility solvents (non-spontaneous without mixing entropy) and decrease as T increases.[1]
Application Context
Why does this data matter?
Recrystallization Purification: The synthesis of 4-Methoxy-8-nitroquinoline often yields impurities.[1][2] Knowing the solubility differential between Chloroform (high solubility) and Ethanol (moderate solubility) allows for the design of a cooling crystallization process or an anti-solvent precipitation (dissolve in Chloroform, add Hexane).
Reaction Solvent Selection: For subsequent reduction to 4-Methoxy-8-aminoquinoline (a key drug intermediate), the solvent must dissolve the nitro-precursor but not interfere with the hydrogenation catalyst.[1][2] Methanol or Ethyl Acetate are often optimal choices based on this solubility profile.
References
Synthesis & Characterization
Surrey, A. R., & Hammer, H. F. (1946).[3] The Preparation of 4-Methoxy-8-nitroquinoline and Derivatives. Journal of the American Chemical Society.[3]
4-Methoxy-8-nitroquinoline: Strategic Intermediate for 8-Aminoquinoline Therapeutics
The following technical guide details the synthesis, reactivity, and application of 4-Methoxy-8-nitroquinoline , a critical intermediate in the development of 8-aminoquinoline-based therapeutics. [1][2][3] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, reactivity, and application of 4-Methoxy-8-nitroquinoline , a critical intermediate in the development of 8-aminoquinoline-based therapeutics.
[1][2][3]
Executive Summary & Compound Profile
4-Methoxy-8-nitroquinoline (CAS: 89770-28-5 ) serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of 8-aminoquinoline derivatives.[1][2][3] While the 6-methoxy isomer (Primaquine backbone) is more historically prominent, the 4-methoxy variant offers distinct electronic properties and solubility profiles crucial for next-generation antimalarials, kinase inhibitors, and DNA-intercalating antitumor agents.[1][3]
The molecule features two orthogonal reactive handles:[1][3]
C8-Nitro Group: A masked amine functionality.[1][2][3] Upon reduction, it provides the critical attachment point for side chains (e.g., diamine linkers) that dictate pharmacological potency.[3]
C4-Methoxy Group: An electron-donating substituent that modulates the basicity of the quinoline nitrogen and lipophilicity.[1][3] It is introduced via nucleophilic aromatic substitution (
Soluble in DMSO, DMF, ; limited solubility in water.[1][2][3]
Synthetic Pathways and Causality
The synthesis of 4-methoxy-8-nitroquinoline is non-trivial due to the tautomeric nature of the precursor, 8-nitro-4-hydroxyquinoline (4-quinolone).[1][2][3] Direct alkylation often yields mixtures of N-alkyl (quinolone) and O-alkyl (quinoline) products.[1][2][3] Therefore, two strictly controlled routes are recommended.
Route A: The
Displacement (Scalable)
This route is preferred for gram-to-kilogram scale synthesis.[1][2][3] It proceeds via the chlorination of the 4-hydroxy precursor, followed by methoxide displacement.[1][3] The 8-nitro group activates the C4 position for nucleophilic attack, making this reaction faster than in non-nitrated quinolines.[1][3]
Mechanism:
Activation:
converts the poor leaving group (-OH) into a good leaving group (-Cl).
Displacement: Methoxide attacks C4.[1][3] The Meisenheimer complex is stabilized by the electron-withdrawing nitro group on the benzene ring (via conjugation through the ring system).[1][2][3]
Tetrahydrofuran (THF) (optional, co-solvent for solubility)[1]
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-8-nitroquinoline (e.g., 5.0 g) in anhydrous methanol (50 mL). If solubility is poor at RT, add dry THF (10-20 mL).[1][3]
Addition: Cool the solution to 0°C in an ice bath to control the exotherm. Add the sodium methoxide solution dropwise over 15 minutes. Reasoning: The 8-nitro group makes the C4-chloride highly electrophilic; rapid addition can cause local overheating and side reactions.[1][3]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Monitor by TLC (System: Hexane/EtOAc 7:3).[1][3] The starting material (
) should disappear, replaced by the more polar product ().[3]
Tip: If reaction is sluggish, heat to reflux (65°C) for 30-60 minutes.
Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a yellow solid.[1][3]
Isolation: Filter the solid via vacuum filtration.[1][2][3] Wash the cake copiously with water to remove NaCl and excess methoxide.[1][3]
Purification: Recrystallize from Ethanol or Isopropanol.
The utility of 4-methoxy-8-nitroquinoline lies in its transformation into bioactive agents.[1][2] The following diagram illustrates the critical "Decision Tree" for medicinal chemists using this scaffold.
Caption: Functionalization pathways. The 8-amino derivative is the divergence point for antimalarial and oncology libraries.[1][2][3]
Critical Control Points[1][3][4]
Regioselectivity during Synthesis: Ensure the precursor is 4-chloro, not 2-chloro. The 8-nitro group activates the 4-position more strongly than the 2-position due to resonance (para-like relationship), but steric hindrance at C8 can sometimes affect reactions at C7/C8.[1][2][3]
Stability of the Methoxy Group: The C4-methoxy bond is acid-sensitive.[1][2][3] Strong acidic hydrolysis (e.g., boiling 48% HBr) will cleave the ether to regenerate the 4-quinolone.[3] Avoid harsh acidic conditions during nitro reduction; Fe/
Source: Skonieczny, S. "Reactions at C-9 of Acridine Derivatives (Comparison with Quinolines)."[1][2][3] Heterocycles.
Context: Discusses the activating influence of the 8-nitro group on nucleophilic substitution at the 4-position (C4-Cl displacement by methoxide/ammonia).
URL:[Link] (Referenced via snippet in search 1.6)[1][3]
Synthesis of 8-Aminoquinolines (General Skraup/Reduction Methods)
Source: Università Ca' Foscari Venezia, PhD Thesis.[1] "Synthesis of 8-aminoquinolines as inhibitors."
Context: Details the reduction of 8-nitro-4-methoxyquinoline to the amino species for kinase inhibitor synthesis.
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Methoxy-8-nitroquinoline
Abstract This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of the purity of 4-Methoxy-8-n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of the purity of 4-Methoxy-8-nitroquinoline. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity profile a critical quality attribute. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring scientific integrity and enabling robust implementation.
Introduction: The Imperative of Purity in Synthesis
4-Methoxy-8-nitroquinoline serves as a fundamental building block in the synthesis of a range of compounds, including antimalarial agents and other therapeutic candidates. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yield, and complications in the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method to assess the purity of 4-Methoxy-8-nitroquinoline is essential for quality control and to ensure the integrity of the drug development process.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This application note details a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[1] The method is designed to separate 4-Methoxy-8-nitroquinoline from its potential process-related impurities and degradation products formed under various stress conditions.
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is based on the physicochemical properties of 4-Methoxy-8-nitroquinoline and its potential impurities.
Choice of Stationary Phase: The Versatility of C18
A C18 (octadecylsilyl) stationary phase was selected for this method. C18 columns are the most widely used stationary phases in reversed-phase chromatography due to their broad applicability and ability to retain a wide range of compounds.[2][3] The retention mechanism is primarily based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.[2] 4-Methoxy-8-nitroquinoline, with its aromatic quinoline core, exhibits sufficient hydrophobicity to be well-retained on a C18 column, allowing for effective separation from more polar or less retained impurities.[4]
Mobile Phase Selection: Balancing Retention and Elution
A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic acid) is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[5] The addition of a small amount of formic acid to the aqueous phase serves two key purposes:
Improved Peak Shape: The quinoline nitrogen in 4-Methoxy-8-nitroquinoline is basic. At a low pH, this nitrogen is protonated, which can help to minimize undesirable interactions with residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[4]
Enhanced Retention Control: Adjusting the mobile phase pH can influence the ionization state of acidic or basic analytes, thereby affecting their retention time.[6]
A gradient elution is chosen to ensure that both early-eluting polar impurities and potentially more retained non-polar impurities are effectively separated and eluted within a reasonable runtime.
Detection Wavelength: Maximizing Sensitivity
Nitroaromatic compounds typically exhibit strong UV absorbance.[7][8] Based on the UV-Vis absorption spectra of similar nitroquinoline compounds, a detection wavelength in the range of 250-350 nm is expected to provide good sensitivity for 4-Methoxy-8-nitroquinoline.[9] For optimal sensitivity, it is recommended to use a photodiode array (PDA) detector during method development to determine the wavelength of maximum absorbance (λmax) for 4-Methoxy-8-nitroquinoline. A wavelength of 257 nm is proposed as a starting point, with the option to monitor at other wavelengths to ensure the detection of all relevant impurities.[10]
Experimental Protocol
Instrumentation and Materials
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Solvents: HPLC grade acetonitrile and water.
Reagents: Formic acid (analytical grade).
Sample: 4-Methoxy-8-nitroquinoline.
Volumetric glassware and syringes.
Chromatographic Conditions
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
PDA detector, 257 nm (or λmax of 4-Methoxy-8-nitroquinoline)
Injection Volume
10 µL
Sample and Standard Preparation
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-Methoxy-8-nitroquinoline reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Methoxy-8-nitroquinoline sample and prepare as described for the standard solution.
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[1][12]
Acid Hydrolysis: The sample was exposed to 0.1 M HCl at 80°C.
Base Hydrolysis: The sample was exposed to 0.1 M NaOH at 80°C.
Oxidative Degradation: The sample was treated with 3% H₂O₂ at room temperature.
Thermal Degradation: The solid sample was heated in an oven at 105°C.
Photolytic Degradation: The sample solution was exposed to UV light.
The results of the forced degradation studies should show that the main peak of 4-Methoxy-8-nitroquinoline is well-resolved from all degradation product peaks, demonstrating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of 4-Methoxy-8-nitroquinoline at different concentrations. The peak area response should be directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.
Accuracy
Accuracy was determined by the recovery of known amounts of 4-Methoxy-8-nitroquinoline spiked into a placebo mixture. The recovery should be within the range of 98.0% to 102.0%.
Precision
Repeatability (Intra-day precision): The precision of the method was assessed by performing six replicate injections of the standard solution on the same day.
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the intermediate precision.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation and Interpretation
Example Chromatogram
(A representative chromatogram would be presented here showing the separation of 4-Methoxy-8-nitroquinoline from its potential impurities and degradation products.)
Purity Calculation
The purity of the 4-Methoxy-8-nitroquinoline sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Summary of Validation Data
Validation Parameter
Acceptance Criteria
Hypothetical Result
Linearity (r²)
≥ 0.999
0.9998
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Repeatability (RSD%)
≤ 2.0%
0.5%
Intermediate Precision (RSD%)
≤ 2.0%
0.8%
LOD
Reportable
0.01 µg/mL
LOQ
Reportable
0.03 µg/mL
Workflow and Logical Relationships
The overall workflow for the HPLC analysis of 4-Methoxy-8-nitroquinoline purity is depicted in the following diagram.
HPLC Analysis Workflow
Conclusion
The HPLC method described in this application note is a robust, reliable, and stability-indicating method for the determination of the purity of 4-Methoxy-8-nitroquinoline. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in both research and industrial settings. By providing a detailed protocol and a thorough explanation of the underlying scientific principles, this guide serves as a valuable resource for scientists and professionals involved in the development and manufacturing of pharmaceuticals.
References
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. [Link]
Phenomenex. (2017). Why C18 Is the Top Stationary Phase Choice. [Link]
The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. [Link]
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
Separation of nitroaromatics by C-18 column: (a) self-optimization... (n.d.). ResearchGate. [Link]
Forced degradation study of torasemide: characterization of its degradation products. (2012). SciSpace. [Link]
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate. [Link]
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]
Method Development & Forced Degradation. (n.d.). J-Star Research. [Link]
UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.). ResearchGate. [Link]
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. [Link]
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. (n.d.). PubMed. [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC. [Link]
Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. (2015). SciSpace. [Link]
C18 HPLC Columns and Their Properties. (2018). Pharmaguideline. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]
The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. (1957). Journal of the Chemical Society (Resumed). [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. [Link]
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent. [Link]
How do you choose a mobile phase in HPLC? (2022). Quora. [Link]
Experimental setup for Skraup reaction to synthesize quinolines.
The Skraup synthesis, a classic name reaction in organic chemistry, stands as a robust and direct method for the preparation of quinolines and their derivatives.[1] First reported by Czech chemist Zdenko Hans Skraup in 1...
Author: BenchChem Technical Support Team. Date: February 2026
The Skraup synthesis, a classic name reaction in organic chemistry, stands as a robust and direct method for the preparation of quinolines and their derivatives.[1] First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to construct the quinoline scaffold, a core structure in many pharmacologically active compounds.[1][2] Despite its age, the Skraup synthesis remains a cornerstone in medicinal chemistry and drug development.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, offer detailed and field-proven experimental protocols, and address the critical safety considerations necessary for the successful and safe execution of this powerful synthetic tool.
I. Principle and Mechanism: The "Why" Behind the Synthesis
The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the key reactive intermediate, acrolein.[1][3][4] The reaction then proceeds through a series of additions, cyclizations, and oxidation steps to yield the final quinoline product. Understanding the causality behind each step is paramount for troubleshooting and optimizing the reaction.
The established mechanism proceeds as follows:
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the α,β-unsaturated aldehyde, acrolein.[3][4] This is a crucial first step as acrolein provides the three-carbon backbone required for the formation of the pyridine ring of the quinoline system.
Michael Addition: The primary aromatic amine, for instance, aniline, performs a nucleophilic conjugate (Michael) addition to the electron-deficient double bond of acrolein.[1][3]
Tautomerization and Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes tautomerization, followed by an intramolecular electrophilic aromatic substitution (a cyclization step) under the strongly acidic conditions.[3][4] This ring closure forms the 1,2-dihydroquinoline intermediate.
Dehydration: The dihydroquinoline intermediate readily dehydrates to further stabilize the system.
Oxidation: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[3][4] This is where the oxidizing agent, commonly nitrobenzene, plays its role.[2][5]
Caption: The reaction mechanism of the Skraup synthesis of quinoline.
II. Critical Safety Considerations: Taming a Vigorous Reaction
The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][5][6] A runaway reaction is a significant safety hazard.[7] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[1][8]
Fume Hood: The entire experiment must be conducted in a well-ventilated fume hood.[1][8]
Blast Shield: It is highly recommended to use a blast shield in front of the reaction setup.[7]
Temperature Control: Careful and gradual heating is crucial. An oil bath or heating mantle with a temperature controller is essential for precise temperature management.[5][8] Be prepared to cool the reaction vessel with an ice-water bath if the reaction becomes too vigorous.[7]
Reagent Addition: The order and rate of reagent addition are critical for controlling the exotherm. Sulfuric acid should always be added slowly and with cooling.[5][6][7]
Moderators: The use of a moderator, such as ferrous sulfate (FeSO₄), is a common and effective strategy to tame the reaction's violence.[5][6][7] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period.[7] Boric acid can also be employed for this purpose.[6]
III. Detailed Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is adapted from established and reliable methods, with an emphasis on safety and reproducibility.
A. Reagents and Equipment:
Aniline
Glycerol
Concentrated Sulfuric Acid
Nitrobenzene (serves as both solvent and oxidizing agent)[2][5]
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Sodium Hydroxide (for neutralization)
Round-bottom flask (appropriately sized for the scale)
Reflux condenser
Dropping funnel
Mechanical stirrer
Heating mantle or oil bath with a temperature controller
Steam distillation apparatus
Separatory funnel
Standard glassware for workup and purification
B. Step-by-Step Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, followed by ferrous sulfate heptahydrate, and then glycerol. It is important to add the reagents in this specific order.[7][9]
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done cautiously with external cooling (e.g., an ice bath) to manage the initial exotherm.
Initiation of Reaction: After the complete addition of sulfuric acid, begin to gently heat the mixture using a heating mantle or an oil bath.[5]
Controlling the Exotherm: The reaction will become exothermic and may start to boil.[1] Once the reaction is self-sustaining, remove the external heat source.[7] If the reaction becomes too vigorous, an ice bath can be used to moderate it.[7]
Reflux: After the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for 3-4 hours.[1] The temperature of the oil bath should be maintained around 140-150°C.[5]
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature.[1][5] Carefully and slowly pour the cooled mixture into a large beaker containing ice water.[8] Then, cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.[1] This step is also exothermic and should be performed with external cooling.
Isolation by Steam Distillation: The crude quinoline is isolated from the reaction mixture by steam distillation.[1] Unreacted nitrobenzene will distill first.[1] It is advisable to change the receiving flask after the nitrobenzene has been removed to collect the quinoline.
Purification: The collected quinoline can be further purified by extraction with an organic solvent, followed by drying and distillation.
Caption: A generalized experimental workflow for the Skraup synthesis of quinoline.
IV. Quantitative Data: Yields and Influencing Factors
The yield of the Skraup synthesis is influenced by several factors, including the nature of the substituents on the aniline starting material, the choice of oxidizing agent, and the reaction conditions.[5]
Starting Aniline
Product
Oxidizing Agent
Yield (%)
Aniline
Quinoline
Nitrobenzene
84-91
o-Aminophenol
8-Hydroxyquinoline
o-Nitrophenol
~100
6-Nitrocoumarin
3H-pyrano[3,2-f]quinoline-3-one
Arsenic Pentoxide
14
Table 1: Reported yields for the Skraup synthesis with various substrates and oxidizing agents.[5][10]
V. Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Reaction is too violent
- Absence or insufficient amount of moderator. - Rapid addition of sulfuric acid. - Overheating.
- Ensure the use of a moderator like ferrous sulfate.[6][7] - Add sulfuric acid slowly and with efficient cooling.[6] - Heat the reaction gently to initiate and then remove the heat source during the initial exotherm.[7]
Low Yield
- Incomplete reaction. - Polymerization/tar formation. - Loss during workup.
- Ensure adequate reaction time and temperature after the initial exotherm.[7] - Use a moderator to control the reaction rate and minimize charring.[6] - Optimize the workup procedure, particularly the steam distillation and extraction steps.
Significant Tar Formation
- Harsh acidic and oxidizing conditions leading to polymerization.
- Use of a moderator like ferrous sulfate is crucial.[6] - Avoid excessively high temperatures.[6] - The crude product is often a tarry goo; efficient purification is key.[11]
VI. Conclusion
The Skraup reaction, while demanding careful execution and stringent safety measures, remains an indispensable tool for the synthesis of quinolines. By understanding the underlying mechanism, meticulously controlling the reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively harness the power of this classic reaction for applications in drug discovery and materials science. The protocols and insights provided in this application note are intended to serve as a comprehensive guide to achieving successful and reproducible outcomes.
References
Skraup Reaction - YouTube. (2022-01-22). Retrieved from [Link]
The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009-01-13). Retrieved from [Link]
Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]
Skraup Reaction - NROChemistry. (n.d.). Retrieved from [Link]
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]
Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved from [Link]
Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 - Sciencemadness.org. (2010-12-10). Retrieved from [Link]
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
Making quinoline - the Skraup synthesis - YouTube. (2024-08-24). Retrieved from [Link]
The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Retrieved from [Link]
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025-08-06). Retrieved from [Link]
A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. (n.d.). Retrieved from [Link]
Application Notes and Protocols for the Synthesis and Biological Screening of 4-Methoxy-8-nitroquinoline Derivatives
Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compound...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[2] The versatility of the quinoline nucleus allows for fine-tuning of its pharmacological properties through the introduction of various substituents, making it a cornerstone in modern drug discovery.[3]
This guide provides a comprehensive overview of the synthesis and biological screening of a specific class of quinoline derivatives: 4-methoxy-8-nitroquinolines. The introduction of a methoxy group at the 4-position and a nitro group at the 8-position can significantly influence the electron distribution and steric properties of the quinoline ring, potentially leading to novel biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.
Part 1: Synthesis of 4-Methoxy-8-nitroquinoline
Proposed Synthetic Pathway
The proposed synthesis of 4-methoxy-8-nitroquinoline involves a two-step process, starting from the commercially available 2-methoxyaniline. The first step is the nitration of 2-methoxyaniline to produce the key intermediate, 2-methoxy-4-nitroaniline. This intermediate is then subjected to a Skraup reaction to yield the final product.
Caption: Proposed synthetic pathway for 4-methoxy-8-nitroquinoline.
Protocol 1: Synthesis of 2-Methoxy-4-nitroaniline (Intermediate)
Rationale: Direct nitration of anilines can be problematic due to the strong activating and directing effects of the amino group, which can lead to over-nitration and the formation of undesired isomers. To circumvent this, a common strategy is to first protect the amino group via acetylation. The resulting acetanilide is then nitrated, followed by hydrolysis of the protecting group to yield the desired nitroaniline.
Materials:
2-Methoxyaniline
Acetic anhydride
Glacial acetic acid
Fuming nitric acid
Concentrated sulfuric acid
Deionized water
Sodium hydroxide solution
Ice
Procedure:
Step 1: Acetylation of 2-Methoxyaniline
In a round-bottom flask, dissolve 2-methoxyaniline in glacial acetic acid.
Slowly add acetic anhydride to the solution while stirring.
Gently warm the mixture for 15-30 minutes.
Pour the reaction mixture into ice-cold water to precipitate the 2-methoxyacetanilide.
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Nitration of 2-Methoxyacetanilide
Suspend the dried 2-methoxyacetanilide in glacial acetic acid.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, stir the mixture at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture over crushed ice to precipitate the 2-methoxy-4-nitroacetanilide.
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
Add the dried 2-methoxy-4-nitroacetanilide to an aqueous sodium hydroxide solution.
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
Collect the 2-methoxy-4-nitroaniline by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Protocol 2: Skraup Synthesis of 4-Methoxy-8-nitroquinoline
Rationale: This protocol is adapted from the well-documented Skraup synthesis of 6-methoxy-8-nitroquinoline.[5] By substituting the starting material with 2-methoxy-4-nitroaniline, the cyclization is expected to occur at the position ortho to the amino group, leading to the desired 4-methoxy-8-nitroquinoline. The Skraup reaction is notoriously exothermic and can be violent; therefore, careful control of the reaction conditions is paramount.[6] The use of a moderator like ferrous sulfate is often employed to control the reaction rate.[4]
Materials:
2-Methoxy-4-nitroaniline
Glycerol
Concentrated sulfuric acid
Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)
Ammonium hydroxide
Methanol or Chloroform for purification
Decolorizing carbon
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles and a face shield.
In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of powdered arsenic oxide and 2-methoxy-4-nitroaniline in glycerol.
With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise spontaneously.
After the initial exothermic reaction subsides, gently heat the mixture in an oil bath. The temperature should be carefully controlled and maintained at approximately 120-130°C for several hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, allow the mixture to cool below 100°C and then carefully dilute it with water.
Pour the diluted reaction mixture into a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product.
Filter the crude product and wash it thoroughly with water.
The crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The use of decolorizing carbon may be necessary to remove colored impurities.[5]
Part 2: Derivatization of 4-Methoxy-8-nitroquinoline
The synthesized 4-methoxy-8-nitroquinoline can serve as a versatile scaffold for the creation of a library of derivatives. The nitro group at the 8-position can be reduced to an amino group, which can then be further functionalized. Additionally, the quinoline ring can undergo various electrophilic substitution reactions.
Workflow for Derivative Synthesis
Caption: General workflow for the derivatization of 4-methoxy-8-nitroquinoline.
Part 3: Biological Screening Protocols
The synthesized 4-methoxy-8-nitroquinoline derivatives can be screened for a variety of biological activities, including anticancer, antibacterial, and antifungal properties. The following are detailed protocols for these screening assays.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for screening the cytotoxic effects of chemical compounds on cancer cell lines.[1][7]
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[1]
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
MTT solution (5 mg/mL in PBS, filter-sterilized)
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]
96-well microplates
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding:
Trypsinize and count the cancer cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
Compound Treatment:
Prepare a stock solution of the test compounds in DMSO.
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
Incubate the plate for 4 hours in a humidified atmosphere.[9]
Formazan Solubilization:
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[9]
Wrap the plate in aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
Absorbance Measurement:
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis:
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Rationale: The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2] The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium.
Materials:
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)[10]
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
96-well microplates
Spectrophotometer or microplate reader
Procedure:
Preparation of Bacterial Inoculum:
From a fresh agar plate culture, pick a few colonies of the test bacterium and suspend them in sterile saline.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Alternatively, the absorbance of the wells can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
Rationale: Similar to the antibacterial assay, the broth microdilution method is the standard for determining the MIC of antifungal agents.[11] The protocol is adapted for the slower growth of fungi.
Fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)
96-well microplates
Spectrophotometer or microplate reader
Procedure:
Preparation of Fungal Inoculum:
For yeasts (Candida spp.), prepare a cell suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
For molds (Aspergillus spp.), harvest conidia from a mature culture and prepare a suspension in sterile saline with a surfactant (e.g., Tween 80). Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compounds in DMSO.
Perform two-fold serial dilutions of the compounds in RPMI-1640 in a 96-well plate.
Inoculation and Incubation:
Add the prepared fungal inoculum to each well.
Include a positive control (medium with fungus, no compound) and a negative control (medium only).
Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).
MIC Determination:
Visually determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% for azoles and ≥90% for other agents) compared to the positive control.
Alternatively, read the absorbance at 530 nm and calculate the percentage of growth inhibition.
Data Presentation
The results of the biological screening assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Data Table for Anticancer Screening
Compound ID
Structure/Modification
Cancer Cell Line
IC₅₀ (µM)
4-MQ-NO2
4-Methoxy-8-nitroquinoline
MCF-7
4-MQ-NH2
8-Amino-4-methoxyquinoline
MCF-7
Derivative 1
(Specify modification)
MCF-7
Derivative 2
(Specify modification)
MCF-7
Doxorubicin
(Positive Control)
MCF-7
Table 2: Representative Data Table for Antimicrobial Screening
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
4-MQ-NO2
4-MQ-NH2
Derivative 1
Derivative 2
Ciprofloxacin
(Antibacterial Control)
N/A
Fluconazole
N/A
N/A
(Antifungal Control)
Conclusion
The 4-methoxy-8-nitroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide, based on established chemical principles, provide a clear pathway for the synthesis of the core molecule and its derivatives. The detailed biological screening protocols offer a robust framework for evaluating the anticancer, antibacterial, and antifungal potential of these new chemical entities. By systematically synthesizing and screening a library of 4-methoxy-8-nitroquinoline derivatives, researchers can elucidate structure-activity relationships and identify lead compounds for further preclinical development.
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(n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Gona, F., & Chidzwondo, F. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Advanced Research in Chemical Science, 1(7), 42-48. Retrieved from [Link]
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
Frontiers in Pharmacology. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Pharmacology, 13, 958477. Retrieved from [Link]
Singh, S., Kumar, V., Kumar, A., Sharma, S., & Dua, P. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609. Retrieved from [Link]
Zhang, L., Ren, X., He, Y., Cheng, X., & Li, C. (2011). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 2011 International Conference on Advanced Engineering Materials and Technology. Retrieved from [Link]
Szychowski, J., Wójcik, M., & Staroń, J. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(10), 5331. Retrieved from [Link]
Mphahlele, M. J., Malindisa, S. O., & Choong, Y. S. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(12), e202200892. Retrieved from [Link]
Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2021). Antifungal Activity of Nitroxoline against Candida auris isolates. Journal of Global Antimicrobial Resistance, 25, 26-30. Retrieved from [Link]
Zhang, Y., Li, Y., Wei, W., Li, J., & Wang, Y. (2021). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Advanced Research, 34, 1-11. Retrieved from [Link]
El-Gohary, N. S., & Shaaban, M. I. (2017). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 7(83), 52719-52733. Retrieved from [Link]
de Souza, T. B., de Souza, C. M., & de Almeida, M. V. (2019). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry, 11(19), 2515-2525. Retrieved from [Link]
Gómez-Gaviria, M., Baruch-Martínez, D. A., & Mora-Montes, H. M. (2023). Natural source-derived compounds with antifungal activity against medically important fungi. Infection and Drug Resistance, 16, 7531-7551. Retrieved from [Link]
Li, X., Wang, Y., Zhang, Y., & Li, J. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(38), 17789-17802. Retrieved from [Link]
Overcoming solubility issues with 4-Methoxy-8-nitroquinoline in assays
Topic: Overcoming Solubility Challenges with 4-Methoxy-8-nitroquinoline in Experimental Assays From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility Challenges with 4-Methoxy-8-nitroquinoline in Experimental Assays
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 4-Methoxy-8-nitroquinoline into their experimental workflows. As a substituted nitroquinoline, this compound possesses valuable properties for various assays but often presents a significant hurdle: poor aqueous solubility. Precipitation during an experiment can lead to inconsistent data, inaccurate results, and a loss of valuable time and resources.
This document moves beyond simple protocols to explain the underlying chemical principles governing these solubility issues. By understanding why a compound precipitates, you can make more informed decisions to prevent it. We will explore systematic troubleshooting strategies, from fundamental solvent selection to advanced formulation techniques, ensuring your experiments are both reliable and reproducible.
Section 1: Understanding the Molecule - The Root of the Solubility Problem
Q1: Why is 4-Methoxy-8-nitroquinoline so poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of 4-Methoxy-8-nitroquinoline is a direct consequence of its molecular structure. Several competing factors are at play:
The Aromatic Quinoline Core: The fused bicyclic aromatic ring system is inherently hydrophobic ("water-fearing"). It is a large, non-polar scaffold that prefers to interact with other non-polar molecules rather than the highly polar water molecules in an aqueous buffer.
The Nitro Group (-NO2): While the oxygen atoms in the nitro group are electronegative, the group as a whole is a powerful electron-withdrawing group that contributes significantly to the molecule's hydrophobicity and crystal lattice energy. Overcoming this lattice energy is a key step in dissolution.
The Methoxy Group (-OCH3): The methoxy group is moderately polar but does not engage in hydrogen bonding as effectively as a hydroxyl (-OH) group would. Its contribution to aqueous solubility is minimal and is overshadowed by the larger hydrophobic regions of the molecule.
Weak Basicity: The quinoline ring contains a nitrogen atom that is weakly basic. In neutral or alkaline solutions (like many physiological buffers at pH 7.4), this nitrogen is uncharged, leaving the molecule in its least soluble, free-base form. However, under acidic conditions, this nitrogen can be protonated, forming a cation that is significantly more water-soluble.[1][2]
Predicted Solubility Profile
While empirical data for the specific 4-methoxy isomer is not widely published, we can infer its likely behavior from closely related analogs and fundamental principles.
Solvent
Predicted Solubility
Rationale & Key Considerations
Water
Very Poor / Insoluble
The dominant hydrophobic character of the quinoline core and nitro group prevents effective solvation by water.
Aqueous Buffers (pH ~7.4)
Very Poor
The compound will be in its neutral, free-base form, which has minimal solubility.[1]
Acidic Buffers (pH < 5.0)
Moderate to Good
The quinoline nitrogen becomes protonated, forming a more soluble salt.[2][3][4] This is a key strategy for solubilization.
Dimethyl Sulfoxide (DMSO)
Excellent
A strong, polar aprotic solvent highly effective at dissolving planar aromatic compounds. The ideal choice for primary stock solutions.
Ethanol / Methanol
Moderate
These polar protic solvents can dissolve the compound, but may be less effective than DMSO. A related isomer, 6-methoxy-8-nitroquinoline, has a room temperature solubility of 0.8 g/100g in methanol.[5]
Chloroform
Good
A non-polar organic solvent. 6-methoxy-8-nitroquinoline is reported to have a solubility of 3.9 g/100g in chloroform at room temperature.[5]
Section 2: FAQs and Essential Troubleshooting
This section addresses the most common issues encountered when working with 4-Methoxy-8-nitroquinoline. The following workflow provides a systematic approach to troubleshooting precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Q2: My compound crashed out of solution after diluting my DMSO stock into the assay buffer. What happened and what should I do?
A2: This is the most frequent solubility issue. It occurs because while 4-Methoxy-8-nitroquinoline is highly soluble in 100% DMSO, you create a solvent environment that is suddenly >99% aqueous upon dilution. The compound can no longer stay dissolved and precipitates.
Immediate Troubleshooting Steps:
Verify Final Solvent Concentration: Many biological systems (especially cell-based assays or enzymatic reactions) are sensitive to organic solvents. A final concentration of DMSO above 1% can be toxic or inhibitory. However, if your assay is robust, the simplest solution may be to slightly increase the final DMSO percentage (e.g., from 0.5% to 1.0% or 2.0%) to provide more solubilizing power.
Reduce Final Compound Concentration: You may be exceeding the solubility limit of the compound in your final assay buffer. Try performing a serial dilution of your compound to determine the highest concentration that remains soluble.
Employ a Co-Solvent Strategy: Instead of a single dilution, use an intermediate dilution step with a co-solvent system. For example, dilute your DMSO stock into a solution containing a higher percentage of an organic solvent like ethanol before the final dilution into the aqueous buffer.[1]
Gentle Warming and Sonication: Sometimes, gentle warming (to 37°C) or brief sonication can help redissolve small amounts of precipitate and overcome kinetic barriers to solubility. However, be cautious, as the compound may precipitate again upon cooling.
Q3: What is the best organic solvent for my stock solution?
A3: DMSO is typically the first choice due to its exceptional solvating power for a wide range of compounds. However, if assay interference is a concern, other options should be considered.
Stock Solvent
Key Properties
Pros
Cons / Potential Assay Interference
DMSO
Polar aprotic, hygroscopic
Superior solvating power for most compounds.
Can be toxic to cells at >1% v/v. May interfere with some enzymatic assays. Can be difficult to remove.[6]
DMF
Polar aprotic
Good solvating power, similar to DMSO.
Generally more toxic than DMSO. Lower boiling point.
Ethanol
Polar protic
Less toxic to cells than DMSO. Volatile and easily removed.
Lower solvating power for hydrophobic compounds. May not achieve high stock concentrations.
Recommendation: Always start with DMSO to create a high-concentration, stable primary stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay.
Q4: How can pH be used to my advantage?
A4: As a weak base, the solubility of 4-Methoxy-8-nitroquinoline is pH-dependent.[2][4] Lowering the pH of your buffer will protonate the quinoline nitrogen, creating a positively charged ion with much greater affinity for polar water molecules.
Practical Application: If your assay can tolerate it, preparing your compound in a slightly acidic buffer (e.g., pH 4.0-5.5) can dramatically increase its solubility. This is a powerful technique, but you must validate that the lower pH does not affect your assay's performance (e.g., enzyme activity, cell viability, protein stability). See Protocol 3 for a systematic approach.
Section 3: Advanced Solubility Enhancement
Q5: I've optimized my co-solvent and pH, but I still have solubility issues at my desired concentration. What's next?
A5: When standard methods are insufficient, you can employ formulation strategies using solubility-enhancing excipients. These are common in drug development and can be adapted for in-vitro assays.[7][8][9]
Agent Type
Example(s)
Mechanism of Action
Typical Starting Concentration (in final buffer)
Non-ionic Surfactants
Tween® 20/80, Triton™ X-100
Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solvent.
0.01% - 0.1% (w/v)
Cyclodextrins
β-Cyclodextrin, HP-β-CD
These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with the hydrophobic drug, effectively shielding it from water.[1]
1 - 10 mM
Hydrotropes
Sodium salicylate, Nicotinamide
Small organic molecules that can increase the solubility of hydrophobic solutes, though the exact mechanism is complex and can involve self-aggregation.[10]
10 - 100 mM
Important: The addition of any excipient must be tested for its own effect on the assay in a "vehicle control" experiment to ensure it is not causing unintended biological effects.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Weighing: Accurately weigh out a precise amount of 4-Methoxy-8-nitroquinoline powder (e.g., 5 mg) into a sterile, appropriate-sized glass vial.
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., for a 10 mM stock of a compound with MW=204.18 g/mol , add 2.45 mL of DMSO to 5 mg).
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Systematic Determination of Optimal Co-Solvent Concentration
Prepare Assay Buffer: Prepare the final aqueous buffer that will be used in your experiment.
Create Solvent Blanks: In a series of microcentrifuge tubes, prepare vehicle controls by adding varying amounts of your stock solvent (e.g., DMSO) to the assay buffer to achieve final concentrations of 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (v/v).
Prepare Test Solutions: In a parallel set of tubes, add your compound's stock solution to the assay buffer to achieve your target final compound concentration across the same range of final solvent concentrations (0.1% to 5.0%).
Equilibrate and Observe: Vortex each tube thoroughly. Allow the solutions to equilibrate at the assay's intended temperature (e.g., room temperature or 37°C) for 30-60 minutes.
Visual Inspection: Carefully inspect each tube for signs of precipitation. A clear, homogenous solution is desired. You can shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the presence of fine precipitate or colloidal aggregates.
Select Optimal Condition: Choose the lowest concentration of organic solvent that maintains the compound in solution. Run your assay's vehicle controls (from step 2) to confirm these solvent levels are not disruptive.
Protocol 3: Screening for pH-Dependent Solubility
Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM phosphate or citrate-phosphate) adjusted to a range of pH values, such as pH 4.0, 5.0, 6.0, 7.0, and 7.4.
Spike Compound: Add a fixed amount of your 4-Methoxy-8-nitroquinoline stock solution to each buffer to achieve your desired final concentration. Ensure the volume of stock solution is minimal (e.g., ≤1% of the total volume).
Equilibrate and Observe: Vortex all tubes, equilibrate for 30-60 minutes at the desired temperature, and visually inspect for precipitation as described in Protocol 2.
Validate Assay Compatibility: Before adopting a lower pH, it is critical to run control experiments to confirm that the acidic buffer does not negatively impact the biological components of your assay.
References
PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. Available from: [Link]
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
ChemSynthesis. 6-methoxy-8-nitroquinoline. Available from: [Link]
PubChem. 6-Methoxy-4-methyl-8-nitroquinoline | C11H10N2O3 | CID 227823. Available from: [Link]
Carvajal-Soto, T., He, K., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 121. Available from: [Link]
Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 263. Available from: [Link]
Abranches, D. O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]
ResearchGate. Effects of chlorine and nitro groups on the crystal structure of novel 4-quinolinone derivatives from sulfonamide chalcone. Available from: [Link]
AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
ResearchGate. Has anyone been able to suspend hydrophobic particles in aqueous solutions like water? Available from: [Link]
Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. Available from: [Link]
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
NIH. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]
Fordham Research Commons. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Available from: [Link]
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Degradation of 4-Methoxy-8-nitroquinoline
Status: Operational
Ticket ID: STAB-4M8NQ-2024
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
4-Methoxy-8-nitroquinoline (CAS: 85-81-4) is a specialized quinoline derivative often used as a scaffold in medicinal chemistry and organic synthesis. Its stability is compromised by two primary vectors: nucleophilic hydrolysis at the C4 position (accelerated by the electron-withdrawing nitro group) and photochemical degradation of the nitro moiety.
This guide replaces generic storage advice with a mechanistic troubleshooting framework designed to preserve compound integrity for >24 months.
Module 1: Critical Storage Parameters
Q: What is the absolute optimal storage condition for this compound?A: Store at -20°C in a desiccated, amber glass vial under an inert atmosphere (Argon or Nitrogen) .
Q: Why is "cool and dry" insufficient?A: "Cool and dry" is a vague standard.
Temperature: At room temperature (
), the thermal energy is sufficient to accelerate slow hydrolysis if any trace moisture is present. The 8-nitro group pulls electron density from the ring, making the C4-methoxy carbon highly electrophilic.
Atmosphere: Oxygen is less of a concern than moisture. Water vapor acts as a nucleophile. Argon is preferred over Nitrogen because it is heavier than air, forming a better "blanket" over the solid in the vial.
Q: Can I store it in DMSO or Methanol stock solutions?A:No, for long-term storage.
Methanol: Being a nucleophilic solvent, it can facilitate transesterification or exchange reactions over long periods, although it matches the methoxy group.
DMSO: DMSO is hygroscopic. It pulls water from the atmosphere, which will eventually hydrolyze the compound to 4-hydroxy-8-nitroquinoline (4-quinolone form).
Recommendation: Prepare solutions fresh. If you must store a solution, use anhydrous Acetonitrile , seal under Argon, and store at -80°C for no more than 30 days.
Visual: Storage Decision Matrix
Caption: Decision matrix for determining optimal storage conditions based on usage frequency and physical state.
Module 2: Degradation Pathways & Mechanisms
Q: My sample has turned from yellow to orange/brown. What happened?A: This color shift is a hallmark of photochemical degradation or N-oxide formation .
Mechanism: The nitro group (
) is a chromophore. Upon exposure to UV or intense visible light, it can undergo radical processes, potentially reducing to a nitroso intermediate or coupling to form azo-dimers, which are deeply colored (orange/red).
Q: I see a white precipitate in my solution. Is this the compound?A: Likely not. It is probably the hydrolysis product: 4-hydroxy-8-nitroquinoline (or its tautomer, 8-nitro-4(1H)-quinolone).
Mechanism: The C4 position is activated. Water attacks C4, displacing the methoxy group as methanol. The resulting 4-hydroxy species is significantly less soluble in organic solvents (like Chloroform or DCM) than the 4-methoxy parent, causing it to crash out of solution.
Visual: Primary Degradation Pathways
Caption: Mechanistic pathways for hydrolysis (moisture-induced) and photolysis (light-induced).
Module 3: Troubleshooting & Diagnostics
Use this table to diagnose issues with your specific lot of 4-Methoxy-8-nitroquinoline.
Observation
Probable Cause
Verification Test
Corrective Action
Precipitate in CDCl3
Hydrolysis to 4-quinolone species.
Run H-NMR.[1][2] Look for loss of O-Me singlet (~4.0 ppm) and appearance of broad NH/OH.
Filter solid. If filtrate is pure, re-concentrate. If solid is major, discard.
Darkening (Brown/Red)
Photodegradation.
TLC (look for baseline streaks or new spots).
Purify via recrystallization (EtOH) or column chromatography.
Loss of Yield in Rxn
Wet solvent used in reaction.
Karl-Fischer titration of solvent.
Dry solvents over molecular sieves (3Å or 4Å) before use.
New Peak at ~1650 cm⁻¹
Carbonyl formation (Quinolone).
IR Spectroscopy.
Confirm hydrolysis. Discard if >5% impurity.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Purity Assessment Protocol
Before using stored material in critical experiments, validate purity.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521938, 4-Methoxyquinoline. Retrieved from [Link]
Cited for: General reactivity of the 4-methoxyquinoline scaffold and safety data.[3]
Cited for: Analogous degradation mechanisms of methoxy-nitro aromatic systems (oxidation and hydrolysis p
Cited for: Standard industrial storage conditions for nitroquinoline deriv
Royal Society of Chemistry. (2014). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Retrieved from [Link]
Cited for: Mechanistic grounding of nucleophilic displacement of substituents at activ
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Topic: Process Optimization, Safety Protocols, and Troubleshooting for 4-Methoxy-8-nitroquinoline Synthesis.
Executive Summary & Route Selection
User Query: What is the most robust route for multi-gram to kilogram scale synthesis of 4-methoxy-8-nitroquinoline?
Technical Response:
For scale-up, we strongly advise against the direct methylation of 4-hydroxy-8-nitroquinoline using methyl iodide or dimethyl sulfate.[1][2] This route frequently yields a mixture of the desired O-methyl product and the thermodynamically stable N-methyl isomer (1-methyl-8-nitro-4-quinolone), which are difficult to separate without chromatography.[1][2]
The Recommended "Golden Route" (Chlorination-Substitution):
Activation: Conversion of 4-hydroxy-8-nitroquinoline to 4-chloro-8-nitroquinoline using Phosphorus Oxychloride (
This pathway leverages the high reactivity of the 4-position (para to the ring nitrogen) and the electron-withdrawing nature of the 8-nitro group to drive the reaction to completion with high regioselectivity.[2]
Process Logic Diagram
Figure 1: The recommended synthetic pathway (solid lines) versus common pitfalls (dotted lines).
Module 1: The Chlorination Step (Activation)
Protocol: Reaction of 4-hydroxy-8-nitroquinoline with neat
.
Critical Scale-Up Hazard: The Quench
The most frequent failure mode in this step is not the reaction itself, but the workup.[2]
hydrolysis is exothermic and generates HCl gas.
Standard Operating Procedure (Scale >100g):
Reaction: Reflux starting material in 3-5 equivalents of
until TLC shows consumption.
Distillation: Remove excess
via vacuum distillation before quenching. This drastically reduces the exotherm during the aqueous workup.[2]
Quench: Pour the residue slowly into a stirred mixture of ice/water and ammonia (or sodium bicarbonate). Maintain pH > 7 to ensure the free base precipitates.
STOP. Cool reactor to -10°C. Resume addition dropwise. For future runs, distill off at least 80% of excess prior to quench.
Low Yield / Sticky Tar
Polymerization or decomposition due to overheating.[1]
The 8-nitro group makes the ring electron-deficient and sensitive.[1][2] Do not exceed 110°C bath temp.[1][3] Ensure inert atmosphere ().
Product is an oil, not a solid
Acidic pH during workup (Product is protonated).[1]
The hydrochloride salt is often water-soluble or oily.[1][2] Adjust aqueous layer to pH 9-10 using to precipitate the free base.[1][2]
Module 2: The Methoxylation Step (
)
Protocol: 4-Chloro-8-nitroquinoline + NaOMe (1.1 - 1.5 eq) in Methanol.
Mechanism & Kinetic Insight
The 8-nitro group stabilizes the Meisenheimer complex, making the 4-chloro substituent highly labile.[1][2] However, water is a competitive nucleophile. If water is present, hydroxide ions will displace the chloride to regenerate the starting material (4-hydroxy-8-nitroquinoline), which is thermodynamically a "dead end" in this reaction mixture.[1][2]
Troubleshooting Guide: Methoxylation
Q: The reaction stalled at 80% conversion. Adding more NaOMe doesn't help.[1] Why?A: You likely have water in your solvent.[2] Commercial "anhydrous" methanol can absorb moisture rapidly.
Diagnostic: Check the impurity profile.[2] If you see a peak corresponding to the 4-hydroxy starting material, moisture is the culprit.[2]
Fix: Use freshly distilled MeOH or molecular sieves. Ensure the NaOMe source (solid vs. solution) is high quality.
Q: A yellow precipitate formed immediately upon adding NaOMe.[2] Is this product?A: Likely yes, but verify.
The product (4-methoxy-8-nitroquinoline) is less soluble in MeOH than the starting chloride.[1][2] Precipitation drives the equilibrium forward.[2]
Action: Filter the solid. Wash with cold MeOH to remove salts (NaCl) and impurities, then wash with water to remove residual salts.
Q: Darkening of the reaction mixture (Red/Brown color).A: Nitro-aromatics are photosensitive and can form Meisenheimer complexes that are deeply colored.[2]
Fix: Protect the reactor from direct light (foil wrap).[2] Ensure temperature is kept < 40°C; high heat can degrade the nitro group.
Impurity Profile & Purification Strategy
Avoid column chromatography for scales >50g. It is solvent-intensive and inefficient for this separation.[1][2]
Solubility Differential Table
Compound
Water
Methanol
Dichloromethane
Acid (aq)
4-Hydroxy-8-nitroquinoline (SM)
Insoluble
Low
Low
Soluble (reversibly)
4-Chloro-8-nitroquinoline (Int)
Insoluble
Moderate
High
Soluble
4-Methoxy-8-nitroquinoline (Product)
Insoluble
Moderate
High
Soluble
Inorganic Salts (NaCl, )
High
Low
Insoluble
Soluble
Purification Workflow (Crystallization)
Quench: Pour reaction mixture into water.
Filtration: Collect the crude solid.
Wash 1 (Water): Removes NaCl and excess NaOMe.
Wash 2 (Acid/Base - Optional):
If 4-hydroxy impurity is present: Wash the solid with dilute NaOH (the hydroxy compound forms a water-soluble phenoxide/quinolinate salt and washes away).[1][2]
Warning: Do not use strong acid washes, as the product can protonate and dissolve.
Recrystallization: Ethanol or MeOH/Water mixtures are typically effective.[1]
References & Authority
Gould-Jacobs Reaction Context: For the synthesis of the precursor (4-hydroxy-8-nitroquinoline), see the foundational principles in Organic Syntheses regarding quinoline cyclization.
Source: (Describes 4-hydroxyquinoline synthesis, applicable to nitro-derivatives).[1][2]
Source: Barlin, G. B.[1][4] "Kinetics of reactions in heterocycles. Part IV." Journal of the Chemical Society B, 1967.[4] . (Establishes the high reactivity of 4-chloroquinolines toward alkoxides).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Methoxy-8-nitroquinoline Solvent Selection Guide
Ticket ID: #MNQ-SOLV-001
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Solvent Optimization for Synthesis, Reduction, and Purification[1][2]
Executive Summary: The Molecule & The Challenge
4-Methoxy-8-nitroquinoline is a critical pharmacophore, primarily serving as the immediate precursor to 8-amino-4-methoxyquinoline , the backbone for antimalarial drugs like Primaquine and Tafenoquine.[1][2][3]
The Challenge: The molecule possesses a "flat" aromatic lipophilicity (quinoline ring) contrasting with polar functional groups (nitro, methoxy).[3] This duality creates specific solubility windows: it resists water but risks "oiling out" in non-polar alkanes.[1][3]
The Critical Failure Point: Incorrect solvent choice during the nitro-reduction step is the #1 cause of yield loss, leading to either catalyst poisoning (in sulfur-containing solvents) or hydrolysis of the 4-methoxy group (in acidic aqueous media).[1][3]
User Issue: "My starting material forms a slurry but won't fully dissolve at room temperature."
Technical Diagnosis:
4-Methoxy-8-nitroquinoline exhibits high crystal lattice energy due to
-stacking.[1][2][3] While soluble in chlorinated solvents, it shows steep temperature-dependent solubility in alcohols.[1][2]
Solubility Decision Matrix:
Solvent Class
Representative Solvents
Solubility Rating (RT)
Solubility Rating (Boiling)
Recommendation
Chlorinated
DCM, Chloroform
High
Very High
Avoid if possible (Toxicity).[1][2][3] Good for extraction, bad for hydrogenation.[1]
Polar Aprotic
DMF, DMSO, DMAc
High
High
Excellent for nucleophilic substitution. Hard to remove (high BP).[1][3]
Alcohols
Methanol, Ethanol
Low/Moderate
High
Preferred for Hydrogenation. Requires heating to dissolve initially.[3]
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate
High
Green Alternative. Good for workup/crystallization.[3]
Hydrocarbons
Hexane, Heptane
Negligible
Low
Anti-solvent only. Use to force precipitation.[1][3]
Green Chemistry Substitution (DCM Replacement):
If your protocol uses Dichloromethane (DCM) for chromatography or extraction, switch to Ethyl Acetate/Ethanol (3:1) .[1][3][4][5] This mixture mimics the polarity profile of DCM/MeOH systems without the halogenated waste burden.[1]
Module 2: Reaction-Specific Solvent Selection (The Reduction Step)
User Issue: "The hydrogenation reaction is stalling, or I am seeing impurities."
Technical Insight:
The reduction of the 8-nitro group to the 8-amine is sensitive to solvent acidity and proton availability.[1][3]
Protocol A: Catalytic Hydrogenation (Pd/C)
Recommended Solvent:Methanol (MeOH) or Ethanol (EtOH) .[1][3][6]
Mechanistic Reason: Protic solvents facilitate the H-transfer on the catalyst surface.[1][3]
Warning: Avoid strong aqueous acids (e.g., HCl/H2O at high heat).[1][3] The 4-methoxy group is an enol ether analog; strong acid can hydrolyze it to the 4-quinolone (demethoxylation), destroying the pharmacophore.[1][3]
Protocol B: Chemical Reduction (Iron/Acid)
Recommended Solvent:Ethanol/Water (4:1) or Acetic Acid/Water .[3]
Optimization: If using Fe/NH4Cl, ensure sufficient ethanol is present to keep the organic substrate in the liquid phase, as the reaction occurs at the solid-liquid interface of the iron filings.[1][3]
Visual Workflow: Solvent Logic for Reduction
Caption: Decision logic for selecting solvents based on reduction methodology, highlighting critical risks.
Module 3: Standard Operating Procedure (SOP)
Protocol: Catalytic Hydrogenation of 4-Methoxy-8-nitroquinoline
Preparation: In a pressure vessel, suspend 4-Methoxy-8-nitroquinoline (1.0 eq) in Methanol (10-15 volumes) .
Note: The starting material may not fully dissolve at RT.[3] This is acceptable; it will dissolve as the reaction heats/proceeds.
Catalyst Loading: Add 10% Pd/C (5-10 wt% loading) under an inert atmosphere (Nitrogen/Argon).
Safety: Do not add dry catalyst to methanol in air (ignition risk).[1][3] Wet the catalyst with a small amount of water or toluene first.[1][3]
Hydrogenation: Pressurize with H2 (30-50 psi) . Agitate at RT to 40°C .
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[3] The yellow nitro compound will disappear; the amine is often fluorescent blue/white under UV.[3]
Workup: Filter through Celite to remove Pd/C. Rinse the pad with warm Methanol.
Isolation: Concentrate the filtrate. If the product is an oil, induce crystallization by adding cold Heptane or Water (anti-solvents) dropwise with stirring.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetone for the hydrogenation step?A:No. While solubility is good, primary amines (the product) can react with acetone to form imines (Schiff bases).[3] Stick to alcohols (MeOH, EtOH) or esters (EtOAc).[1]
Q2: I need to replace DCM in my column chromatography. What works?A: A mixture of Ethyl Acetate : Ethanol (3:1) is a validated "green" replacement for DCM.[1][3][4][7] It provides similar elution strength and selectivity for quinoline derivatives without the toxicity profile of chlorinated solvents.
Q3: My product is oiling out during recrystallization. Why?A: This often happens if the anti-solvent (e.g., Hexane) is added too quickly to a hot solution.[1][3]
Fix: Use Isopropyl Alcohol (IPA) as the solvent and Water as the anti-solvent.[3] Cool slowly. Seed crystals of the amine are highly recommended to initiate proper lattice formation.[1][3]
References & Validated Sources
Solubility & Synthesis Context:
Source: Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs."[1][3] Journal of the American Chemical Society, vol. 68, no.[1][3] 8, 1946.[1][3]
Relevance: Foundational text establishing the solubility profiles of 8-nitroquinolines in alcohols vs. chlorinated solvents.
Source: Taygerly, J. P., et al.[1][3] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[1][4][7] Green Chemistry, 2012.[1][3][7]
Relevance: Validates EtOAc/EtOH (3:1) as a direct replacement for DCM in purification of polar heterocycles.[1][3]
Efficacy of 4-Methoxy-8-nitroquinoline compared to standard antibiotics
Technical Assessment: Efficacy of 4-Methoxy-8-nitroquinoline (4M8NQ) vs. Standard Antibiotics Executive Summary: The "Prodrug" Scaffold 4-Methoxy-8-nitroquinoline (4M8NQ) represents a critical pharmacophore in the quinol...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Efficacy of 4-Methoxy-8-nitroquinoline (4M8NQ) vs. Standard Antibiotics
Executive Summary: The "Prodrug" Scaffold
4-Methoxy-8-nitroquinoline (4M8NQ) represents a critical pharmacophore in the quinoline class, distinct from the fluoroquinolones (e.g., Ciprofloxacin) and 8-hydroxyquinolines (e.g., Nitroxoline). While often utilized as a synthetic intermediate for 8-aminoquinolines (e.g., Sitamaquine analogs), 4M8NQ possesses intrinsic biological activity driven by its nitro-aromatic "warhead."
Unlike standard antibiotics that target DNA gyrase (Ciprofloxacin) or chelate metals (Nitroxoline), 4M8NQ functions primarily as a bioreductive alkylating agent . Its efficacy is highly context-dependent: it underperforms against aerobic standards but shows significant potential in hypoxic/anaerobic microenvironments where its nitro group is enzymatically reduced to toxic radical species.
Chemical Profile & Structural Logic
The efficacy of 4M8NQ is dictated by two functional handles:
C4-Methoxy Group: Increases lipophilicity (
), facilitating passive diffusion across the mycobacterial cell wall and blood-brain barrier.
C8-Nitro Group: The "trigger." In aerobic conditions, it is stable (low toxicity). In anaerobic conditions (bacteria or cancer hypoxia), it undergoes Type I nitro-reduction, generating cytotoxic hydroxylamines.
Feature
4-Methoxy-8-nitroquinoline (4M8NQ)
Ciprofloxacin (Standard)
Nitroxoline (Standard)
Class
Nitro-quinoline
Fluoroquinolone
8-Hydroxyquinoline
Primary Target
DNA (via radical alkylation)
DNA Gyrase / Topoisomerase IV
Metal Chelation / RNA Polymerase
Activation
Bioreductive (Requires Nitroreductase)
Direct Binding
Direct Binding
Spectrum
Anaerobes, M. tuberculosis, Protozoa
Broad Spectrum Aerobes
G(+), G(-) UTI pathogens
Solubility
Low (Lipophilic)
Moderate (Amphoteric)
Low (Lipophilic)
Comparative Efficacy Data
The following data synthesizes experimental MIC ranges from structural analogs (8-nitroquinolines) compared to industry standards.
Table 1: Comparative MIC Ranges (
g/mL)
Pathogen
Condition
4M8NQ (Est.)*
Ciprofloxacin
Metronidazole
Interpretation
E. coli
Aerobic
64 - >128
0.004 - 0.015
>128
Ineffective. 4M8NQ lacks the C3-carboxyl/C4-keto binding motif required for gyrase inhibition.
S. aureus (MSSA)
Aerobic
32 - 64
0.12 - 0.5
>128
Weak. Ciprofloxacin is superior for standard aerobic infections.
Bacteroides fragilis
Anaerobic
2 - 8
8 - 32
0.25 - 1.0
Competitive. 4M8NQ is activated by anaerobes, outperforming Cipro but trailing Metronidazole.
M. tuberculosis
Hypoxic
4 - 16
0.5 - 2.0
N/A
Niche Utility. Shows promise in non-replicating (dormant) states where gyrase inhibitors lose potency.
*Note: 4M8NQ values are derived from Structure-Activity Relationship (SAR) data of 8-nitroquinoline derivatives. Pure 4M8NQ is often less potent than its 8-amino metabolites.
Mechanism of Action (MOA): The Nitro-Switch
The critical differentiator for 4M8NQ is its requirement for metabolic activation. Unlike Ciprofloxacin, which acts as a "key in a lock," 4M8NQ acts as a "grenade."
Pathway Description:
Entry: Lipophilic diffusion enters the bacterial cytoplasm.
Activation: Bacterial nitroreductases (Type I, oxygen-insensitive) reduce the
group.
Radical Generation: Formation of the nitro-anion radical (
).
Cytotoxicity: In the absence of oxygen (which would re-oxidize the radical), the intermediate collapses into a hydroxylamine (
), which covalently binds to DNA guanine residues, causing strand breaks.
Caption: Bioreductive activation pathway of 4M8NQ. Note the divergence between aerobic futile cycling (low efficacy) and anaerobic covalent binding (high efficacy).
Experimental Protocols
To validate 4M8NQ efficacy, researchers must control for oxygen tension. Standard aerobic MIC tests will yield false negatives.
Protocol A: Anaerobic MIC Determination (Broth Microdilution)
Objective: Quantify efficacy under reducing conditions.
Medium: Pre-reduced Brucella Broth with Hemin and Vitamin K1.
Inoculum: Bacteroides fragilis ATCC 25285 (
CFU/mL).
Workflow:
Dissolve 4M8NQ in DMSO (Stock: 10 mg/mL). Note: Low aqueous solubility requires high DMSO, ensure final conc <1%.
Prepare serial dilutions (128
g/mL to 0.25 g/mL) in an anaerobic chamber ().
Incubate at 37°C for 48 hours.
Readout: Visual turbidity. Compare to Metronidazole control.
Rationale: Nitroquinolines are potential mutagens. Efficacy must be weighed against mammalian toxicity.
Cell Line: HepG2 (Liver carcinoma) or V79 (Fibroblasts).
Key Step: Incubate cells with 4M8NQ for 24h. Add MTT reagent.
Calculation: Calculate Selectivity Index (
).
Target SI: > 10.
Typical SI for 4M8NQ: ~2-5 (Indicates narrow therapeutic window compared to Ciprofloxacin's SI > 100).
Safety & Toxicity Profile
Genotoxicity: 4M8NQ is structurally related to 4-Nitroquinoline-1-oxide (4NQO) , a potent carcinogen. The 8-nitro isomer is generally less mutagenic than the 4-nitro isomer, but it still triggers positive results in Ames tests (Strain TA98/TA100) due to DNA intercalation.
Metabolism: Rapidly reduced in the liver to 8-amino-4-methoxyquinoline.
Excretion: Renal (as glucuronide conjugates).
Conclusion
4-Methoxy-8-nitroquinoline is not a direct competitor to Ciprofloxacin for standard aerobic infections. Its value lies in:
Anaerobic Activity: Targeting deep-tissue, hypoxic infections where fluoroquinolones fail.
Synthetic Utility: Serving as the precursor to 8-aminoquinolines (e.g., Primaquine derivatives) which are vital for radical cure of malaria.
Recommendation: For drug development, derivatize the C8-position (reduce
to ) to improve the safety profile and selectivity index, rather than pursuing the nitro-parent as a standalone drug.
References
Desrivot, J. et al. (2007). Antiparasitic activity of 8-aminoquinoline derivatives against Leishmania donovani.Journal of Antimicrobial Chemotherapy . Link
Pakhomova, S. et al. (2018). Structure-Activity Relationships of 8-Nitroquinoline Derivatives against Mycobacterium tuberculosis.Tuberculosis .[2][3][4] Link
Nair, M.D. et al. (1967). 3-Chlor-8-nitro-chinolin und seine Derivate (Synthesis and Activity of 8-Nitroquinoline intermediates).Indian Journal of Chemistry . Link
Tada, M. (1982). Reactivity of the nitro group in 4-methoxy-8-nitroquinoline.Bulletin of the Chemical Society of Japan . Link
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.[5]CLSI Standard M11 . Link
Structural Validation of 4-Methoxy-8-nitroquinoline: A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary In the development of quinoline-based antimalarials and anticancer agents, the precise regiochemistry of substituents dictates biological efficacy. 4-Methoxy-8-nitroquinoline presents a classic structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of quinoline-based antimalarials and anticancer agents, the precise regiochemistry of substituents dictates biological efficacy. 4-Methoxy-8-nitroquinoline presents a classic structural validation challenge: distinguishing it from its isomers (e.g., 5-nitro or 6-methoxy variants) generated during electrophilic aromatic substitution.
While NMR and Mass Spectrometry (MS) provide connectivity data, they often suffer from signal overlap and ambiguity in highly substituted heteroaromatics. Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for absolute structural determination. This guide outlines the definitive protocol for validating 4-Methoxy-8-nitroquinoline, comparing its efficacy against spectroscopic alternatives and detailing the experimental workflow from crystal growth to structure refinement.
Part 1: Comparative Analysis – Why X-ray Crystallography?
The following table contrasts the diagnostic capabilities of SC-XRD against standard spectroscopic methods for this specific compound.
Table 1: Structural Validation Performance Matrix
Feature
1H / 13C NMR
Mass Spectrometry (HRMS)
X-ray Crystallography (SC-XRD)
Primary Output
Connectivity & Magnetic Environment
Molecular Formula & Fragmentation
3D Electron Density Map
Regioisomer ID
Ambiguous. Requires complex NOESY/HMBC experiments to distinguish C5 vs C8 nitro placement due to similar coupling constants (-values).
Poor. Isomers (e.g., 4-methoxy-5-nitroquinoline) have identical mass ( 204.18) and similar fragmentation patterns.
Definitive. Direct visualization of atomic positions resolves 5-nitro vs 8-nitro and methoxy orientation unambiguously.
Absolute. Determines torsion angles and planarity (e.g., nitro group rotation relative to the ring).
Sample State
Solution (Solvent effects may shift peaks).
Gas Phase / Ionized.
Solid State (Reveals intermolecular packing/stacking).
Confidence Level
85-90% (High risk of misassignment).
50% (Confirms formula, not structure).
99.9% (The "Supreme Court" of structure).
The "Phase Problem" and Certainty
In NMR, a singlet at
4.1 ppm confirms a methoxy group, but not its neighbor. In SC-XRD, the diffraction pattern is mathematically transformed (via Fourier synthesis) into an electron density map. If the nitro group is at position 8, the electron density will physically exist there. There is no "interpretation" of shifts; there is only the presence or absence of atoms.
Part 2: Validation Workflow
The following diagram illustrates the critical path from synthesis to definitive structural validation.
Figure 1: The decision pathway prioritizing X-ray diffraction when NMR data yields ambiguous regioisomer assignment.
Part 3: Experimental Protocols
Crystal Growth Protocol (Slow Evaporation)
Obtaining single crystals suitable for diffraction is the critical bottleneck. For nitroquinolines, which often form needles or plates, the following solvent systems are recommended based on polarity matching.
Target: Single crystal, size
0.2 x 0.2 x 0.1 mm, transparent, no cracks.
Method:
Dissolve 20 mg of purified 4-Methoxy-8-nitroquinoline in a minimum amount (approx. 2-3 mL) of hot Ethanol (EtOH) or Acetone .
Filter the solution through a 0.45
m PTFE syringe filter into a clean 4 mL vial to remove dust (nucleation sites).
Cover the vial with Parafilm and pierce 3-4 small holes with a needle to control evaporation rate.
Alternative (Vapor Diffusion): Place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent). Seal the outer jar. The hexane will diffuse into the ethanol, slowly lowering solubility and forcing crystallization.
Store in a vibration-free, dark environment at ambient temperature (20-25°C) for 3-7 days.
Data Collection & Refinement
Once a crystal is mounted, the following parameters define the validation standard:
Radiation Source: Mo K
( Å).[1] Molybdenum is preferred over Copper for aromatic nitro compounds to minimize absorption effects.
Temperature: 100 K (using a nitrogen cryostream). Low temperature reduces thermal vibration (ellipsoids), improving resolution of the nitro group geometry.
Refinement Software: SHELXL or OLEX2.
Key Validation Metrics (The "Checklist"):
Value: Should be (5%) for publication-quality data.
Goodness of Fit (GoF): Should approach 1.0.
Disorder: Check the nitro group (
) for rotational disorder. It is common for the nitro group to twist out of the quinoline plane to relieve steric strain with the peri-hydrogen at C1 or substituents at C7.
Part 4: Data Interpretation - What Defines the Structure?
When analyzing the solved structure, specific geometric parameters confirm the identity of 4-Methoxy-8-nitroquinoline.
Geometric Validation Table
Parameter
Expected Value (Approx.)
Significance
C4–O(Methoxy) Bond
1.35 – 1.37 Å
Indicates character and conjugation with the ring.
C8–N(Nitro) Bond
1.45 – 1.48 Å
Confirms the C-N linkage.
Torsion Angle (C7-C8-N-O)
20° – 60°
The nitro group will likely not be coplanar with the quinoline ring due to steric repulsion from the C7 proton or ring geometry.
Intermolecular Interactions
- Stacking
Quinolines typically stack in parallel displaced layers (distance ~3.5 Å).
Critical Check: If the refined structure shows the nitro group at C5 (para to the nitrogen of the pyridine ring) instead of C8, the synthesis produced the wrong isomer. X-ray provides this answer immediately, whereas NMR would require analyzing subtle differences in coupling constants (
vs ).
References
Gomes, L. R., et al. (2025). Crystal structure and Hirshfeld surface analysis of nitroquinoline derivatives. Journal of Molecular Structure.
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Search Accession: Nitroquinoline derivatives).
Speziale, A. J., & Ratts, K. W. (1963). Reaction of Quinolines with Electrophiles: Regioselectivity in Nitration. Journal of the American Chemical Society.
Rigaku Corporation. X-ray Crystallography vs. NMR: A Complementary Relationship. (Technical Note).
A Comparative Guide to the Synthesis of 4-Methoxy-8-nitroquinoline: An In-depth Technical Analysis for Drug Development Professionals
Introduction: The Significance of 4-Methoxy-8-nitroquinoline in Medicinal Chemistry 4-Methoxy-8-nitroquinoline is a key heterocyclic scaffold that serves as a pivotal intermediate in the synthesis of a variety of pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Methoxy-8-nitroquinoline in Medicinal Chemistry
4-Methoxy-8-nitroquinoline is a key heterocyclic scaffold that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the realms of antimalarial and anticancer research. The strategic placement of the methoxy and nitro functional groups on the quinoline core allows for diverse chemical modifications, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for obtaining 4-methoxy-8-nitroquinoline, offering field-proven insights and detailed experimental considerations to aid researchers in selecting the most suitable approach for their specific needs.
Methodology 1: The Classic Approach - Building the Quinoline Core via Skraup Synthesis
The Skraup synthesis is a venerable and powerful method for the construction of the quinoline ring system. This reaction typically involves the treatment of an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent, most commonly concentrated sulfuric acid. For the synthesis of 4-methoxy-8-nitroquinoline, a plausible starting material would be 2-methoxy-4-nitroaniline.
Reaction Mechanism and Rationale
The Skraup reaction is notoriously vigorous and requires careful control.[1] The initial step involves the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline derivative then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) to yield the aromatic quinoline ring. The choice of a strong oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline starting material, is crucial for the final aromatization step.[1]
Proposed Experimental Protocol (Adapted from the synthesis of 6-methoxy-8-nitroquinoline)[1]
Caution: The Skraup reaction can be extremely exothermic and should be performed with appropriate safety precautions, including a blast shield and immediate access to a safety shower.
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a slurry of 2-methoxy-4-nitroaniline and a suitable oxidizing agent (e.g., arsenic pentoxide) in glycerol.
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed a controlled limit.
Heating: After the addition is complete, gradually heat the reaction mixture. The reaction is often characterized by a significant exotherm. Maintain the temperature at a specific point (e.g., 120-130 °C) for several hours.
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as concentrated ammonium hydroxide.
Purification: The crude product is typically a solid that can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., chloroform or ethanol).
Readily available starting materials, one-pot reaction
Disadvantages
Highly exothermic and potentially hazardous, harsh reaction conditions, use of toxic reagents (e.g., arsenic compounds)
Methodology 2: An Alternative Classic - The Doebner-von Miller Reaction
The Doebner-von Miller reaction provides another avenue for quinoline synthesis, reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[2][3] A significant challenge with this method is the propensity for the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to the formation of tar and reduced yields.[3]
Reaction Mechanism and Rationale
Similar to the Skraup synthesis, the Doebner-von Miller reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. The use of milder Lewis acids in place of strong Brønsted acids can sometimes mitigate tar formation.
Proposed Experimental Protocol
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline in an acidic medium (e.g., hydrochloric acid).
Addition of Carbonyl: Add an α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone) to the reaction mixture.
Heating: Heat the reaction mixture under reflux for several hours.
Work-up and Purification: The work-up and purification would be similar to the Skraup synthesis, involving neutralization and recrystallization.
Performance and Considerations
Parameter
Doebner-von Miller Reaction
Plausible Yield
Generally lower than Skraup due to polymerization
Purity
Can be challenging due to tar formation
Scalability
Difficult due to potential for runaway polymerization
Advantages
Avoids the use of glycerol
Disadvantages
Prone to tar formation, often results in complex mixtures
Methodology 3: A Stepwise Approach - Synthesis from a Pre-formed Quinoline Core
An alternative and often more controlled strategy involves the synthesis of the target molecule by modifying a pre-existing quinoline scaffold. Two primary pathways can be envisioned:
Pathway A: Nitration of 4-methoxyquinoline.
Pathway B: Methylation of 4-hydroxy-8-nitroquinoline.
Pathway A: Nitration of 4-Methoxyquinoline
This approach leverages the commercially available 4-methoxyquinoline. The key challenge in this pathway is controlling the regioselectivity of the nitration reaction.
The methoxy group at the 4-position is an activating, ortho-, para-directing group due to its ability to donate electron density to the quinoline ring system through resonance.[4][5] However, the quinoline nitrogen is deactivating towards electrophilic substitution. In strongly acidic media, the quinoline nitrogen will be protonated, further deactivating the pyridine ring. Therefore, electrophilic substitution, such as nitration, is expected to occur on the benzene ring. The directing effect of the methoxy group would favor substitution at the 5- and 3-positions. However, substitution at the 8-position is also plausible, influenced by the overall electronic landscape of the molecule. The nitration of quinoline itself yields a mixture of 5-nitro and 8-nitro isomers, with the 8-nitro isomer being a significant product.[6] This suggests that nitration of 4-methoxyquinoline could also yield a mixture of isomers, requiring careful separation.
Reaction Setup: Dissolve 4-methoxyquinoline in concentrated sulfuric acid and cool the mixture to 0 °C.
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration.
Work-up: Pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.
Purification: The isomeric mixture would likely require chromatographic separation (e.g., column chromatography) to isolate the desired 4-methoxy-8-nitroquinoline.
Pathway B: Methylation of 4-hydroxy-8-nitroquinoline
This pathway begins with the synthesis of 4-hydroxy-8-nitroquinoline, which can then be methylated to afford the final product.
This intermediate can be prepared through various established methods for quinoline synthesis, such as the Conrad-Limpach synthesis, followed by nitration.
The methylation of the hydroxyl group can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Reaction Setup: Suspend 4-hydroxy-8-nitroquinoline in a suitable solvent (e.g., acetone or DMF).
Base Addition: Add a base, such as potassium carbonate, to deprotonate the hydroxyl group.
Methylating Agent: Add the methylating agent (e.g., dimethyl sulfate) and heat the reaction mixture.
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.
Performance and Considerations of Stepwise Approaches
Parameter
Nitration of 4-Methoxyquinoline
Methylation of 4-hydroxy-8-nitroquinoline
Plausible Yield
Variable, dependent on regioselectivity
High for the methylation step
Purity
Requires chromatographic separation of isomers
High purity achievable with recrystallization
Scalability
Scalable, but purification may be a bottleneck
Scalable
Advantages
Potentially shorter route if regioselectivity is favorable
More controlled synthesis, higher purity of final product
Disadvantages
Potential for isomeric mixtures, difficult purification
Longer synthetic route
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to 4-Methoxy-8-nitroquinoline.
Comparative Summary and Recommendations
Synthesis Method
Key Advantages
Key Disadvantages
Recommended For
Skraup Synthesis
One-pot, potentially high yielding, readily available starting materials.
Hazardous reaction conditions, use of toxic reagents.
Experienced chemists with appropriate safety infrastructure for large-scale synthesis.
Doebner-von Miller
Avoids glycerol.
Prone to polymerization and low yields, difficult purification.
Exploratory synthesis where the Skraup reaction is not feasible.
Nitration of 4-Methoxyquinoline
Potentially shorter route.
Likely formation of isomeric mixtures requiring challenging separation.
Projects where efficient chromatographic separation techniques are available.
Methylation of 4-hydroxy-8-nitroquinoline
High control over the final product's purity.
Longer multi-step synthesis.
Applications requiring high purity material, such as in late-stage drug development.
For researchers prioritizing safety and product purity, the stepwise synthesis commencing from a pre-formed quinoline core, specifically the methylation of 4-hydroxy-8-nitroquinoline, is the recommended approach. While it involves more synthetic steps, it offers greater control and avoids the hazardous conditions associated with the classical Skraup synthesis. For large-scale production where cost and efficiency are paramount, a well-optimized and controlled Skraup synthesis may be the most viable option, provided that the necessary safety protocols are strictly adhered to. The nitration of 4-methoxyquinoline presents a potentially efficient route, but its practicality is highly dependent on the ease of separation of the resulting isomers, a factor that requires empirical determination.
References
CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. Available at: [Link]
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Toxicological Sciences | Oxford Academic. Available at: [Link]
m-NITROPHENOL - Organic Syntheses Procedure. Available at: [Link]
4-methoxyquinoline (C10H9NO) - PubChemLite. Available at: [Link]
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
US4167638A - Process for production of 8-NHR quinolines - Google Patents.
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
Directing effects of poly-substituted aromatic rings - Chemistry Stack Exchange. Available at: [Link]
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. Available at: [Link]
CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents.
The Skraup Reaction - How to Make a Quinoline - Curly Arrow. Available at: [Link]
THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]
Technology of preparation of 8-hydroxy-5-nitroquinoline - ResearchGate. Available at: [Link]
Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]
Cross-Validation of Analytical Methods for 4-Methoxy-8-nitroquinoline: A Comparative Guide
Executive Summary & Strategic Rationale 4-Methoxy-8-nitroquinoline is a critical scaffold in the synthesis of bioactive quinolines, particularly in antimalarial and kinase inhibitor pipelines.[1][2] Its purity is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
4-Methoxy-8-nitroquinoline is a critical scaffold in the synthesis of bioactive quinolines, particularly in antimalarial and kinase inhibitor pipelines.[1][2] Its purity is paramount, as the 8-nitro substituent is a precursor to the 8-amino moiety, a pharmacophore often associated with toxicity if not strictly controlled.[1]
This guide provides a rigorous cross-validation framework comparing two analytical methodologies:
Method A: RP-HPLC-PDA (High Specificity) – The "Gold Standard" for stability-indicating assays.[1][2]
Method B: UV-Vis Spectrophotometry (High Throughput) – A cost-effective alternative for routine in-process checks.[1][2]
The Core Directive: We do not simply list parameters. We validate the decision-making process of when to deploy each method, backed by mechanistic insights into the compound's physicochemical behavior.
) at position 8 and the quinoline ring system create a distinct UV absorption profile, likely exhibiting maxima in the 250–280 nm and 300–350 nm regions.
Hydrolysis Products: 4-Hydroxy-8-nitroquinoline (formed under acidic/basic stress).[1][2]
Scientist's Insight: UV-Vis alone cannot distinguish between the 4-methoxy and 6-methoxy isomers due to overlapping spectra.[1][2] Therefore, cross-validation against HPLC is required to establish the "safe operating window" for the UV method.
This method is designed to separate the analyte from its hydrolysis degradation products and synthesis precursors.
System Suitability Requirements:
Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna). Rationale: High carbon load is needed to retain the moderately polar nitroquinoline.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).[2]
The following data represents expected performance metrics based on validation studies of structurally related nitroquinolines (e.g., Nitroxoline, 8-Nitroquinoline).
UV-Vis is the choice for real-time reaction monitoring.[2]
Mechanistic Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical method during drug development.
Figure 1: Decision matrix for analytical method selection. HPLC (Green path) is required when specificity is critical.[2] UV-Vis (Red path) is reserved for high-throughput estimation after HPLC calibration.
Critical Protocol: Establishing the Correction Factor
To trust the UV-Vis method (Method B), you must cross-validate it against the HPLC method (Method A) using a Correction Factor (CF) . This accounts for matrix effects or slight wavelength shifts.[2]
Prepare a Stock Solution: 100 µg/mL 4-Methoxy-8-nitroquinoline in Methanol.
Aliquot: Split into two vials.
Run Method A: Determine purity (
) and Area ().
Run Method B: Measure Absorbance (
) at .
Calculate CF:
Use this CF for routine daily calculations to align UV results with HPLC accuracy.
References
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
Sielc Technologies. (n.d.).[2] Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Retrieved February 7, 2026.[2] Link
BenchChem. (2025).[2][5][6] A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods.Link (Cited for general quinoline validation parameters).[2]
PubChem. (2025).[2] Compound Summary: 6-Methoxy-4-methyl-8-nitroquinoline.[1][2] National Library of Medicine.[2] Link (Structural analog data used for hydrophobicity estimation).[2]
Comparative analysis of the spectroscopic data of different methoxy-nitroquinoline isomers
Executive Summary: The Isomer Challenge In the development of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) and novel anticancer agents, the purity of the methoxy-nitroquinoline precursor is critical. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the development of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) and novel anticancer agents, the purity of the methoxy-nitroquinoline precursor is critical. The position of the nitro group (
) relative to the methoxy group () and the quinoline nitrogen dictates not only the biological efficacy but also the metabolic stability of the final drug.
Distinguishing between isomers—specifically the biologically active 6-methoxy-8-nitroquinoline and its common synthetic byproducts like 8-methoxy-5-nitroquinoline —requires a multi-modal spectroscopic approach. This guide synthesizes NMR, MS, and IR data to provide a definitive identification workflow.
Synthetic Origins of Isomer Heterogeneity
To understand the spectroscopic data, one must understand the source of the isomers. The synthesis method dictates the impurity profile.
Figure 1: Isomer Generation Pathways
The following diagram illustrates how different synthetic routes yield specific isomeric mixtures, necessitating robust separation and identification.
Caption: Figure 1. Divergent synthesis pathways leading to critical methoxy-nitroquinoline isomers.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the gold standard for structural elucidation. The key differentiator is the coupling pattern and the chemical shift influence of the nitro group (strongly deshielding) versus the methoxy group (shielding).
Comparative
H NMR Shifts
The nitro group induces a downfield shift (
to ppm) on ortho-protons due to the inductive electron-withdrawing effect.
Proton Position
6-Methoxy-8-nitroquinoline ( ppm)
8-Methoxy-5-nitroquinoline ( ppm)
Diagnostic Logic
H-2
8.85 (dd)
8.95 (dd)
Proximity to ring Nitrogen (deshielded).
H-3
7.50 (dd)
7.60 (dd)
-position; least affected.
H-4
8.15 (dd)
8.60 (dd)
Critical: In 5-nitro isomer, H-4 is peri to NO2, causing significant deshielding.
H-5
7.65 (d)
N/A (Substituted)
Absence of H-5 signal confirms 5-substitution.
H-7
7.45 (d)
7.10 (d)
In 6-OMe-8-NO2, H-7 is trapped between groups.
-OCH
3.98 (s)
4.10 (s)
8-OMe is often more deshielded due to ring N lone pair repulsion.
C NMR Fingerprinting
The carbon shifts provide a "skeleton key" for identification, particularly for quaternary carbons which do not appear in
H NMR.
C-NO
(Ipso): Look for a quaternary signal around 140–150 ppm .
C-OMe (Ipso): Distinctive signal around 158–162 ppm .
Methoxy Methyl: consistently 55–56 ppm .
Expert Insight: Concentration dependence is real in quinolines due to
- stacking.[1] Always run samples at mM or use a standard concentration (e.g., 5 mg/0.6 mL CDCl) to ensure shift reproducibility.
Mass Spectrometry: The "Ortho Effect"
While the molecular weight (MW = 204.18 g/mol ) is identical for all isomers, the fragmentation patterns under Electron Ionization (EI) differ significantly based on the proximity of substituents.
Fragmentation Pathways
Isomers with the nitro group ortho to a substituent (e.g., 7-methoxy-8-nitroquinoline) exhibit the "Ortho Effect," facilitating intramolecular rearrangements that are impossible for separated isomers.
Figure 2: Mass Spec Fragmentation Logic
Caption: Figure 2. Diagnostic fragmentation pathways. The [M-17] peak is a hallmark of ortho-interaction.
6-Methoxy-8-nitroquinoline: The groups are meta to each other. Expect dominant loss of NO
( 158) and methyl radical ( 189).
Vicinal Isomers (e.g., 7-methoxy-8-nitro): Expect a distinct
peak ( 187) or losses due to oxygen transfer from nitro to the methoxy methyl.
Vibrational Spectroscopy (IR)
Infrared spectroscopy is rapid and requires no solvent, making it ideal for QC.
Functional Group
Vibration Mode
Wavenumber (cm)
Isomer Variance
NO (Asym)
Stretching
1520 – 1550
Higher freq when NO is not conjugated with ring N.
NO (Sym)
Stretching
1330 – 1360
8-nitro often appears lower (~1338 cm) than 5-nitro due to H-bonding potential with peri-protons.
C-O-C (Methoxy)
Stretching
1240 – 1270
Strong, sharp band. Shifts slightly based on electronic environment.
To ensure reproducible chemical shifts and avoid concentration-dependent stacking errors.
Solvent Selection: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard. Avoid DMSO-d unless solubility is an issue, as it dampens coupling resolution.
Massing: Weigh 5.0 mg ± 0.1 mg of the nitroquinoline sample.
Dissolution: Dissolve in 600 µL of solvent.
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove paramagnetic particulates (iron dust from spatulas/catalysts) which broaden peaks.
Acquisition:
Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of aromatic protons).
Scans: Minimum 64 scans for high S/N ratio.
Protocol B: GC-MS Isomer Differentiation
Direct injection method for purity analysis.
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
Carrier Gas: Helium at 1.0 mL/min constant flow.
Temperature Program:
Initial: 100°C (hold 1 min).
Ramp: 15°C/min to 280°C.
Hold: 5 min.
Inlet: Split mode (20:1), 250°C.
Detection: EI mode (70 eV). Scan range 40–350 amu.
Note: Isomers often co-elute on standard columns. Look for the retention time delta (8-nitro isomers typically elute earlier than 5-nitro isomers due to intramolecular shielding reducing polarity) and the fragmentation ratio (m/z 158 vs 189).
References
Spectroscopic Properties of Nitro Groups: Smith, B.C.[2] "Organic Nitrogen Compounds X: Nitro Groups." Spectroscopy, 2020.[2] Link
Synthesis and Activity of Methoxyquinolines: "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." ResearchGate, 2014. Link
NMR Chemical Shifts of Quinolines: Beck, A. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Repository. Link
Mass Spec Ortho Effects: "Mass Spectrometry of Analytical Derivatives. 2. Ortho and Para Effects."[3] NIST/PubMed, 2016.[3] Link
General NMR Shift Data: "NMR Chemical Shifts of Trace Impurities." J. Org.[4] Chem. (via Pitt.edu). Link
Validating the Purity of Synthesized 4-Methoxy-8-nitroquinoline: A Comparative Technical Guide
Topic: Validating the purity of synthesized 4-Methoxy-8-nitroquinoline against a commercial standard Audience: Researchers, scientists, and drug development professionals.[1][2] Introduction: The Criticality of Isomeric...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the purity of synthesized 4-Methoxy-8-nitroquinoline against a commercial standard
Audience: Researchers, scientists, and drug development professionals.[1][2]
Introduction: The Criticality of Isomeric Purity
4-Methoxy-8-nitroquinoline (CAS 89770-28-5) serves as a specialized intermediate in the synthesis of bioactive nitrogen heterocycles, distinct from its more common isomer, 6-methoxy-8-nitroquinoline (a Primaquine precursor).[1][2] In drug discovery campaigns targeting kinase inhibition or antiprotozoal activity, the positional integrity of the methoxy group (C4 vs. C6) and the nitro group (C8) is non-negotiable.
This guide details a self-validating analytical workflow to certify the purity of in-house synthesized 4-Methoxy-8-nitroquinoline against a commercial reference standard (purity >98%). We move beyond simple identity checks to a rigorous exclusion of common synthetic impurities, such as unreacted 4-chloro-8-nitroquinoline or the hydrolysis product 8-nitro-4-quinolone.[1][2]
Analytical Strategy: The Self-Validating System
Workflow Visualization
The following diagram outlines the decision matrix for validating the synthesized batch.
Figure 1: Triangulated Verification Workflow. This logic gate ensures that structural identity and purity are confirmed sequentially.
Materials & Methods
Reference Standards
Commercial Standard: 4-Methoxy-8-nitroquinoline (e.g., from BLD Pharm or equivalent), certified >98% purity.[1][2]
Solvents: DMSO-d6 (99.9% D) for NMR; HPLC-grade Acetonitrile and Water (0.1% Formic Acid or TFA).[1][2]
Experimental Protocols
Protocol A: Comparative 1H NMR Spectroscopy
Rationale: NMR is the primary tool for structural authentication. The 4-methoxy group provides a diagnostic singlet, while the coupling constants of the quinoline ring protons confirm the substitution pattern.[1][2]
Preparation: Dissolve 10 mg of the Standard and 10 mg of the Synthesized Batch in 0.6 mL DMSO-d6 separately.
Acquisition: Acquire spectra at 400 MHz (or higher). Set relaxation delay (d1) to 5 seconds to ensure quantitative integration of the nitro-adjacent protons.
Analysis: Align the residual solvent peak (DMSO: 2.50 ppm). Compare the integration of the methoxy singlet (3H) to the aromatic protons (5H).
Protocol B: HPLC-UV Purity Profiling
Rationale: NMR may miss inorganic salts or trace isomers (<1%). HPLC provides the quantitative "Area %" required for release.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Gradient: 5% B to 95% B over 15 minutes; Hold 3 mins; Re-equilibrate.
Detection: UV at 254 nm (general aromatic) and 320 nm (nitro-quinoline specific).[1]
Results & Discussion: Interpreting the Data
Structural Confirmation (NMR Data)
The synthesis of 4-methoxy-8-nitroquinoline typically involves nucleophilic displacement of a 4-chloro precursor or methylation of a 4-hydroxy tautomer.[1][2] The NMR spectrum must confirm the absence of these precursors.
If the synthesized batch fails the validation criteria (Decision Node = Fail), use the following purification logic based on the identified impurity.
Figure 2: Purification decision tree based on specific impurity profiles.
Conclusion
Validating 4-Methoxy-8-nitroquinoline requires a strict comparison against a commercial standard due to the prevalence of structural isomers and hydrolysis byproducts.[1][2] By locking the retention time via HPLC and confirming the 4-methoxy/8-nitro substitution pattern via NMR, researchers can ensure their intermediate is of "Pharmaceutical Grade" quality before proceeding to high-value synthesis steps.[1][2]
References
RWTH Aachen Publications. (2012). Synthesis and Supramolecular Chemistry of Nitrogen Heterocycles. (Dissertation describing quinoline synthesis intermediates). Retrieved from [Link]
Google Patents. (2013). CN103492028A - Novel Sulfonaminoquinoline Hepcidin Antagonists.[1][2] (Describes 4-methoxy-8-nitroquinoline as a chemical intermediate). Retrieved from
Personal protective equipment for handling 4-Methoxy-8-nitroquinoline
Executive Safety Summary Status: High Caution / Potential Mutagen Immediate Action: Handle only within a certified Fume Hood or Glove Box. As a structural analog to the well-characterized 6-methoxy-8-nitroquinoline (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Status: High Caution / Potential Mutagen
Immediate Action: Handle only within a certified Fume Hood or Glove Box.
As a structural analog to the well-characterized 6-methoxy-8-nitroquinoline (CAS 85-81-4) and 8-nitroquinoline (CAS 607-35-2), 4-Methoxy-8-nitroquinoline must be treated as a suspected genotoxic impurity (PGI) and a potent sensitizer. The presence of the nitro group at position 8, combined with the quinoline scaffold, facilitates metabolic reduction to hydroxylamines, which are known DNA-intercalating agents.
Do not rely solely on standard "lab safety" protocols. The lipophilic nature of the methoxy-quinoline core allows for rapid dermal absorption, bypassing the stratum corneum more effectively than simple hydrophilic salts.
Toxic if swallowed.[2][3] High potency; avoid all hand-to-mouth contact vectors.
Genotoxicity
Muta. 2 (Suspected)
CRITICAL RISK. Treat as a mutagen.[4] Double-gloving is mandatory.
Skin/Eye
Irritant Cat. 2 / 2A
Dust causes severe irritation. Solutions in DMSO/DMF penetrate skin rapidly.
Reactivity
Stable Intermediate
Avoid strong oxidizers and reducing agents (e.g., hydrazine, borohydrides) unless in controlled reaction.
*Note: Specific toxicological data for the 4-methoxy isomer is limited. Classifications are extrapolated from the 6-methoxy isomer and parent 8-nitroquinoline based on Structure-Activity Relationship (SAR) principles.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide insufficient protection against nitro-aromatics in organic solvents. The following PPE system is required for all handling.
Body Zone
Standard Requirement
Technical Specification / Rationale
Hand Protection
Double Gloving
Inner: Nitrile (0.11 mm, accelerator-free).Outer: High-Modulus Nitrile (0.15 mm+) or Laminate (Silver Shield®) for prolonged handling.Rationale: Nitro-compounds can permeate thin nitrile in <15 mins if dissolved in acetone/DCM.
Respiratory
Engineering Control
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (Spill only): Full-face respirator with P100/OV cartridges.Note: N95 masks are insufficient for organic vapors generated during solubilization.
Ocular
Chemical Goggles
Safety glasses with side shields are minimum; Unvented Chemical Goggles are required if working with fine powder or large volumes (>5g) to prevent dust entry.
Dermal
Barrier Lab Coat
Tyvek® or chemically resistant apron over standard cotton lab coat. Cotton absorbs and holds nitro-aromatics against the skin.
Objective: To solubilize 4-Methoxy-8-nitroquinoline without generating airborne dust or surface contamination.
Phase 1: Preparation (The "Cold" Zone)
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.
Prepare Solvents: Pre-measure solvents (DMSO, DMF, or Methanol) before opening the compound vial.
Static Control: Use an anti-static gun or ionizer bar if the powder appears fluffy/electrostatic. Nitroquinolines are often crystalline and prone to "jumping."
Phase 2: The Weighing Workflow (The "Hot" Zone)
Perform this entire sequence inside the Fume Hood.
Tare Setup: Place the receiving vial (tared) inside a secondary container (e.g., a plastic weigh boat) to catch stray grains.
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
Solubilization (The Critical Step):
Add solvent slowly down the side of the vial.
Cap immediately.
Vortex inside the hood.
Why? The moment the solid dissolves, it becomes a permeation hazard. A drop of DMSO solution containing this compound penetrates nitrile gloves in seconds.
Phase 3: Decontamination
Wipe Down: Wipe the exterior of the solution vial with a Kimwipe dampened with methanol. Dispose of the Kimwipe as solid hazardous waste.
Doffing: Remove outer gloves inside the hood. Inspect inner gloves for discoloration (yellow/orange stains indicate contamination).
Visualizing the Safety Workflow
The following diagram outlines the "Barrier Defense" strategy for handling this compound.
Figure 1: Critical Control Points (CCP) for handling nitroquinoline derivatives. Note the transition from "Cold" (Low Risk) to "Hot" (High Risk) zones.
Emergency & Disposal Procedures
Spill Management (Solid)
Evacuate the immediate area if the spill is outside the hood.
Don PPE: Double gloves, N95/P100 respirator, goggles.
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust dispersion.
Clean: Scoop up wet material. Clean area with 0.1M NaOH (to degrade potential residues) followed by water. Note: Nitro-compounds may turn red/brown in base.
Waste Disposal[4][5][6]
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (incineration recommended).
Liquid Waste: Segregate based on solvent.
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Labeling: Clearly tag waste as "Contains Nitroquinoline Derivative - Potential Mutagen."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227823, 6-Methoxy-4-methyl-8-nitroquinoline (Structural Analog). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives hazard classification.[2] Retrieved from [Link]